molecular formula C9H9ClFN B2684044 (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride CAS No. 2567503-81-3

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride

Número de catálogo: B2684044
Número CAS: 2567503-81-3
Peso molecular: 185.63
Clave InChI: ZQEYQQTUDDPANI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C9H9ClFN and its molecular weight is 185.63. The purity is usually 95%.
BenchChem offers high-quality (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-ethynyl-5-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN.ClH/c1-2-7-3-4-9(10)5-8(7)6-11;/h1,3-5H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEYQQTUDDPANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Molecular Scaffolds: A Technical Guide to the Chemical Properties and Applications of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry and rational drug design, polyfunctional building blocks are critical for the rapid assembly of complex pharmacophores. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride represents a highly versatile, tri-functional scaffold. Combining a terminal alkyne, a primary amine, and a strategically positioned fluorine atom, this compound serves as an essential precursor for synthesizing fluorinated isoquinolines, isoindolines, and click-chemistry probes.

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its mechanistic applications in heterocyclic scaffolding.

Physicochemical Profiling & Structural Dynamics

The utility of (2-Ethynyl-5-fluorophenyl)methanamine lies in the orthogonal reactivity of its functional groups. The terminal alkyne allows for transition-metal-catalyzed cross-couplings and cycloadditions, while the primary amine acts as a nucleophile for amidation or reductive amination. The fluorine atom at the 5-position serves a dual purpose: it modulates the basicity of the amine via inductive electron withdrawal and blocks cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability of downstream drug candidates [1].

To prevent the oxidative degradation and spontaneous polymerization often observed with free ethynyl-amines, the compound is isolated and stored as a hydrochloride salt [2].

Quantitative Data Summary
PropertyValue
Chemical Name (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride
CAS Registry Number 2567503-81-3 (HCl salt) / 1849384-78-6 (Free base)
Molecular Formula C₉H₉ClFN (C₉H₈FN · HCl)
Molecular Weight 185.63 g/mol
Monoisotopic Mass (Free Base) 149.064 Da [3]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, and Water
Storage Conditions 2-8°C, inert atmosphere, protected from light

Strategic Synthesis & Causality

The synthesis of ortho-ethynyl benzylamines requires careful orchestration of protecting groups. Attempting a direct Sonogashira coupling on an unprotected (2-bromo-5-fluorophenyl)methanamine typically results in low yields due to the free amine coordinating with and poisoning the palladium catalyst. Therefore, a transient protection strategy is mandatory.

G SM Starting Material (2-Bromo-5-fluorophenyl)methanamine BOC Amine Protection (Boc2O, Et3N, DCM) SM->BOC Prevents Pd-poisoning SONO Sonogashira Coupling (TMSA, Pd(PPh3)2Cl2, CuI) BOC->SONO C-C Bond Formation TMS TMS Deprotection (K2CO3, MeOH) SONO->TMS Reveals Terminal Alkyne SALT Boc Cleavage & Salt Formation (4M HCl in Dioxane) TMS->SALT Simultaneous Deprotection PROD Final Product (2-Ethynyl-5-fluorophenyl)methanamine HCl SALT->PROD Yields Stable Salt

Synthetic workflow of (2-Ethynyl-5-fluorophenyl)methanamine HCl.

Self-Validating Experimental Protocol: Scaffold Synthesis

Step 1: Amine Protection (Causality: Steric shielding of the Lewis basic nitrogen)

  • Dissolve 1.0 eq of (2-bromo-5-fluorophenyl)methanamine in anhydrous dichloromethane (DCM) at 0°C.

  • Add 1.2 eq of triethylamine (Et₃N), followed by the dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The primary amine starting material will stain strongly with Ninhydrin (purple). The reaction is complete when the starting material disappears, replaced by a higher-Rf spot that is Ninhydrin-negative but UV-active.

Step 2: Sonogashira Cross-Coupling (Causality: Cu-mediated transmetalation)

  • In a rigorously degassed Schlenk flask, combine the Boc-protected intermediate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in anhydrous THF.

  • Add Et₃N (3.0 eq) and Trimethylsilylacetylene (TMSA) (1.5 eq). Heat to 60°C for 12 hours.

  • Mechanistic Insight: CuI activates the terminal alkyne forming a copper acetylide, which undergoes transmetalation with the Pd(II) complex formed after oxidative addition into the C-Br bond.

  • Validation Checkpoint: ¹H NMR of the crude product must show a dominant, sharp singlet at ~0.25 ppm, confirming the successful integration of the TMS group.

Step 3 & 4: Global Deprotection and Salt Precipitation

  • Cleave the TMS group by stirring the intermediate with K₂CO₃ (2.0 eq) in Methanol for 2 hours at room temperature.

  • After aqueous workup and solvent removal, dissolve the crude terminal alkyne in minimal diethyl ether.

  • Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Mechanistic Insight: The acidic conditions cleave the Boc carbamate, releasing isobutylene and CO₂. Simultaneously, the liberated amine is protonated, driving the equilibrium forward and precipitating the highly pure hydrochloride salt.

  • Validation Checkpoint: The final ¹H NMR (in DMSO-d₆) must show the disappearance of the Boc signal (1.4 ppm) and the presence of a terminal alkyne proton (~4.5 ppm) alongside a broad NH₃⁺ integration (~8.5 ppm).

Applications in Heterocyclic Scaffolding

The ortho-relationship between the aminomethyl group and the ethynyl group makes this compound an ideal precursor for synthesizing bicyclic nitrogen heterocycles. Depending on the catalytic system employed, the cyclization can be directed toward either six-membered isoquinolines or five-membered isoindolines.

G CORE (2-Ethynyl-5-fluorophenyl)methanamine CAT1 Transition-Metal / Base Catalysis (e.g., Pd, Ag, or SEDs) CORE->CAT1 CAT2 Acid-Catalyzed Hydroamination (e.g., Triflic Acid) CORE->CAT2 CYC1 6-endo-dig Cyclization CAT1->CYC1 Regioselective CYC2 5-exo-dig Cyclization CAT2->CYC2 Regioselective ISOQ 7-Fluoro-Isoquinoline Derivatives CYC1->ISOQ ISOI 5-Fluoro-Isoindoline Derivatives CYC2->ISOI

Divergent cyclization pathways for isoquinoline and isoindoline synthesis.

Isoquinoline Synthesis via 6-endo-dig Cyclization

Recent advancements in synthetic methodology have demonstrated that 2-ethynylbenzylamine derivatives can undergo rapid construction into isoquinolines. While traditional methods rely on transition metals (Pd, Ag, Au), modern approaches utilize "super-electron-donor" (SED) 2-azaallyl anions in a tandem reduction/radical cyclization protocol [4]. The free base of (2-ethynyl-5-fluorophenyl)methanamine can be converted into an imine, which upon treatment with a strong base, generates the 2-azaallyl anion that attacks the alkyne in a 6-endo-dig fashion, yielding 7-fluoro-isoquinolines.

Isoindoline Synthesis via 5-exo-dig Hydroamination

Alternatively, acid-catalyzed intramolecular hydroamination promotes a 5-exo-dig cyclization. Treating the sulfonamide derivative of the amine with catalytic amounts of triflic acid (TfOH) forces the nitrogen lone pair to attack the internal carbon of the alkyne, generating an exocyclic double bond that can be subsequently reduced to yield 5-fluoro-isoindoline derivatives [5].

Conclusion

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a master key in modern synthetic chemistry. By understanding the causality behind its protection-deprotection logic and leveraging its divergent cyclization pathways, researchers can rapidly access complex, fluorinated heterocycles with high atom economy and validated purity.

References

  • BLD Pharm. "(4-Fluoro-2-methylphenyl)methanamine | BLD Pharm".
  • Chemikart. "(2-Ethynyl-5-fluorophenyl)methanamine | ChemScene | Chemikart".
  • PubChemLite. "C9H8FN - Explore - PubChemLite".
  • ACS Publications. "Super-Electron-Donor 2-Azaallyl Anions Enable Construction of Isoquinolines | Organic Letters".
  • UNIPI ARPI. "Cyclization Reactions for the Synthesis of Phthalans and Isoindolines".

Synthesis of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Introduction

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a valuable chemical building block, particularly relevant in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive terminal alkyne, a primary benzylic amine, and a fluorine substituent, offers multiple points for diversification in the synthesis of complex molecular architectures. This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this compound, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems rooted in established chemical principles.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis originating from a commercially available, appropriately substituted benzene ring. The primary amine hydrochloride can be traced back to the free amine, which in turn is accessible through the reduction of a nitrile. The key ethynyl functionality is best installed using a palladium-catalyzed cross-coupling reaction.

This leads to a practical and efficient forward synthesis strategy, which can be broken down into three core stages:

  • Installation of the Ethynyl Group: A Sonogashira cross-coupling reaction to form the C-C bond between the aromatic ring and the alkyne.

  • Conversion to the Aminomethyl Group: Reduction of a nitrile precursor to the primary amine.

  • Salt Formation and Purification: Conversion of the amine to its hydrochloride salt to enhance stability and facilitate purification.

G Target (2-Ethynyl-5-fluorophenyl)methanamine HCl FreeAmine (2-Ethynyl-5-fluorophenyl)methanamine Target->FreeAmine  Salt Formation Nitrile 2-Ethynyl-5-fluorobenzonitrile FreeAmine->Nitrile  Nitrile Reduction ProtectedNitrile 2-((Trimethylsilyl)ethynyl)-5-fluorobenzonitrile Nitrile->ProtectedNitrile  Deprotection Start 2-Bromo-5-fluorobenzonitrile + Trimethylsilylacetylene ProtectedNitrile->Start  Sonogashira Coupling

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of 2-Ethynyl-5-fluorobenzonitrile via Sonogashira Coupling

The cornerstone of this synthesis is the Sonogashira reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction utilizes a dual-catalyst system, typically palladium and copper(I), to couple a vinyl or aryl halide with a terminal alkyne.[2]

Principle & Mechanistic Insight:

To prevent undesired side reactions, such as the homocoupling (Glaser coupling) of the terminal alkyne, a protecting group is employed. Trimethylsilylacetylene (TMSA) is an ideal choice as the trimethylsilyl (TMS) group is robust enough to survive the coupling conditions but can be easily removed afterward.[3][4]

The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form the crucial copper(I) acetylide intermediate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂-C≡CR Pd_Aryl->Pd_Alkyne Transmetalation (from Cu cycle) Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne R-C≡CH, Base Cu_Alkyne->CuX To Pd Cycle G Start Crude (2-ethynyl-5-fluorophenyl)methanamine (in Diethyl Ether) Add_HCl Add HCl Solution (e.g., 2M in Ether) Start->Add_HCl Precipitate Precipitation of Amine HCl Salt Add_HCl->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ether Filter->Wash Impurities Non-basic impurities remain in filtrate Filter->Impurities Dry Dry Under Vacuum Wash->Dry Final Pure (2-Ethynyl-5-fluorophenyl)methanamine HCl (Crystalline Solid) Dry->Final

Sources

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS No: 2567503-81-3), a fluorinated aromatic amine of significant interest in contemporary drug discovery and medicinal chemistry. As a key building block, its unique structural features—a terminal alkyne for bio-orthogonal conjugation and a fluorine atom for modulating physicochemical properties—make it a valuable intermediate for synthesizing complex molecular architectures. This guide details its physicochemical properties, outlines a validated synthetic pathway, provides protocols for analytical characterization, discusses its applications in research, and establishes rigorous safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction and Scientific Context

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a specialized chemical intermediate positioned at the intersection of several key areas in modern pharmaceutical research. Its structure combines three critical pharmacophoric elements: a benzylamine core, a fluorine substituent, and a terminal ethynyl group.

  • The Role of Fluorine in Drug Design: The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity for target proteins, and improved bioavailability.[1][2][3] Fluorine's ability to modulate pKa and lipophilicity without adding significant steric bulk makes it a powerful tool for lead optimization.[1][4]

  • The Versatility of the Ethynyl Group: The terminal alkyne (ethynyl group) is a highly versatile functional handle. It is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages. This functionality enables its use as a building block for constructing vast compound libraries through fragment-based drug discovery or for linking molecules to probes, tags, or other biomolecules.

  • The Benzylamine Scaffold: The benzylamine motif is a common structural feature in a wide array of biologically active compounds, interacting with various receptors and enzymes.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions. This guide serves to consolidate the essential technical knowledge required to effectively and safely utilize this potent chemical building block.

Physicochemical and Hazard Profile

A clear understanding of the compound's properties is fundamental to its successful application. The following tables summarize its key identifiers, properties, and known hazards based on available data.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
Chemical Name 1-(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride[5]
CAS Number 2567503-81-3[5]
Molecular Formula C₉H₉ClFN-
Molecular Weight 185.63 g/mol -
Appearance White to off-white solid (typical)-
Table 2: Hazard Classification
Hazard ClassCategorySignal WordHazard CodeSource
Acute Toxicity (Oral, Dermal, Inhalation)WarningH302 + H312 + H332[5]
Skin Irritation 2WarningH315[5]
Eye Irritation 2AWarningH319[5]
Specific Target Organ Toxicity Single Exposure (May cause drowsiness or dizziness)WarningH336[5]

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a common and reliable method for preparing primary amines of this type is through the reduction of a corresponding nitrile. This approach is often high-yielding and avoids the over-alkylation issues that can plague other methods.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 2-fluoro-4-bromobenzonitrile. A Sonogashira coupling introduces the ethynyl group, followed by the reduction of the nitrile to the primary amine, and finally, salt formation.

G A 2-Fluoro-4-bromobenzonitrile B 2-Ethynyl-5-fluorobenzonitrile A->B Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I), base) then deprotection C (2-Ethynyl-5-fluorophenyl)methanamine B->C Nitrile Reduction (e.g., LiAlH4 or BH3-THF) D (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride C->D Salt Formation (HCl in Ether/Dioxane)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Nitrile Reduction

This protocol details the critical reduction step from the nitrile intermediate to the final free base amine.

Causality: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (BH₃-THF) is required for the complete reduction of the aromatic nitrile to the primary amine. BH₃-THF is often preferred for its slightly milder nature and better functional group tolerance compared to LiAlH₄. The final step involves an acidic workup to neutralize the reducing agent and protonate the amine, followed by a basic workup to isolate the free amine.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-ethynyl-5-fluorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Borane-THF complex (approx. 2.0-2.5 eq) dropwise via a syringe or an addition funnel.

    • Self-Validation: The slow addition at 0 °C is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of methanol, followed by 1N hydrochloric acid (HCl).

    • Causality: The acid hydrolyzes the borane-amine complex, liberating the amine.

  • Isolation of Free Base: Stir the mixture for 1 hour at room temperature. Basify the aqueous solution by adding aqueous sodium hydroxide (NaOH) until the pH is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified further by silica gel column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or dioxane dropwise until precipitation is complete. Filter the resulting solid and dry it under a vacuum to yield the final hydrochloride salt.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Characterization Workflow A Synthesized Product B Purity Assessment (HPLC/UPLC, LC-MS) A->B C Identity Confirmation (Mass Spectrometry) A->C D Structural Elucidation (¹H NMR, ¹³C NMR, FTIR) A->D E Final Characterized Compound B->E C->E D->E

Caption: Standard analytical workflow for compound validation.

Table 3: Expected Analytical Data
TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets in the ~7.0-7.5 ppm range). - Benzylic CH₂ protons (singlet or AB quartet around ~4.0 ppm). - Amine protons (broad singlet, variable shift ~8-9 ppm for NH₃⁺). - Acetylenic proton (singlet around ~3.0-3.5 ppm).
¹³C NMR - Aromatic carbons (~110-165 ppm, showing C-F coupling). - Ethynyl carbons (~75-85 ppm). - Benzylic carbon (~40-45 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ for the free base (C₉H₈FN) at m/z ≈ 150.07.
FTIR - C≡C-H stretch (~3300 cm⁻¹). - C≡C stretch (~2100 cm⁻¹). - N-H stretches (broad, ~2500-3000 cm⁻¹ for R-NH₃⁺). - C-F stretch (~1100-1250 cm⁻¹).

Protocol: Acquiring ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure. The presence of the hydrochloride salt may lead to peak broadening for the amine protons.

Applications in Drug Discovery

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block used in the early stages of drug discovery.

G cluster_0 Discovery Pipeline A (2-Ethynyl-5-fluorophenyl) methanamine HCl B Reaction 1: Click Chemistry (CuAAC) A->B C Reaction 2: Amide Coupling A->C D Reaction 3: Sonogashira Coupling A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening (HTS) E->F G Hit-to-Lead Optimization F->G

Caption: Role as a versatile building block in a drug discovery pipeline.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a core fragment. The amine and ethynyl groups serve as vectors for growing the fragment in different directions, allowing for systematic exploration of the chemical space around a biological target.

  • Combinatorial Chemistry: The amine functionality can be readily acylated, reductively aminated, or sulfonylated to create large libraries of amide, amine, or sulfonamide derivatives. Simultaneously, the ethynyl group can be reacted with a diverse set of azides via click chemistry to rapidly generate a matrix of novel compounds for high-throughput screening.[6]

  • Synthesis of Enzyme Inhibitors: The fluorophenyl group can act as a key binding element in the active sites of enzymes. For instance, similar scaffolds have been explored for the development of sirtuin inhibitors.[6]

Safety, Handling, and Storage Protocol

Given its hazard profile, strict adherence to safety protocols is mandatory.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8][9]

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.

  • Handling: Avoid all direct contact with skin and eyes.[11] Avoid creating dust. Use explosion-proof equipment and take measures to prevent electrostatic discharge.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage under an inert gas atmosphere (e.g., Argon) is recommended. Store locked up.[8][10]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air immediately. Call a POISON CENTER or doctor.[7][10]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin thoroughly with plenty of water. Seek medical attention if irritation occurs.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.[8][10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a sophisticated chemical tool for advanced pharmaceutical research. Its combination of a fluorinated aromatic ring and a reactive alkyne handle provides chemists with a versatile platform for synthesizing novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.

References

  • 1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride — Chemical Substance Information.
  • SAFETY DATA SHEET - TCI Chemicals.
  • QA-8941 p.1 - Safety Data Sheet.
  • Safety Data Sheet.
  • Safety Data Sheet - CymitQuimica.
  • Identity - ECHA CHEM.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Supporting Information - The Royal Society of Chemistry.
  • 89-99-6 | (2-Fluorophenyl)methanamine - ChemScene.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC.
  • Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl.
  • CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - Semantic Scholar.
  • Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride.
  • LY-393613 - precisionFDA.
  • 2-(4-Fluorophenyl)ethylamine Hydrochloride | 459-19-8 - TCI Chemicals.
  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
  • A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride - Benchchem.
  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex - MDPI.

Sources

Spectroscopic Characterization of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS: 2567503-81-3) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and materials science[1]. Featuring a primary amine, a terminal alkyne, and a fluorinated aromatic ring, it is a prime candidate for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry and the synthesis of targeted kinase inhibitors. This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Part 1: Analytical Workflow and Self-Validating Protocols

To ensure absolute structural integrity, we employ an orthogonal, self-validating spectroscopic workflow. Relying on a single technique can lead to mischaracterization, especially with poly-substituted halobenzenes where regiochemistry can be ambiguous.

Workflow Sample Sample Prep (DMSO-d6, MeOH) NMR NMR Analysis (1H, 13C, 19F) Sample->NMR IR FT-IR (ATR) Vibrational Modes Sample->IR MS HRMS (ESI+) Exact Mass & Fragments Sample->MS Data Data Integration & Cross-Validation NMR->Data IR->Data MS->Data Structure Structural Confirmation (2-Ethynyl-5-fluorophenyl) methanamine HCl Data->Structure

Orthogonal spectroscopic workflow for structural validation.

Step-by-Step Experimental Methodologies
  • Sample Preparation for NMR:

    • Causality: The compound is a hydrochloride salt, making it highly polar. We select deuterated dimethyl sulfoxide (DMSO-d6) over Chloroform-d (CDCl3) to ensure complete dissolution. Furthermore, DMSO-d6 prevents rapid proton exchange, allowing the direct observation of the protonated amine (-NH3+) signals.

    • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube. Acquire 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra at 298 K.

  • FT-IR Spectroscopy (ATR Mode):

    • Causality: Attenuated Total Reflectance (ATR) is chosen over the traditional KBr pellet method. KBr can undergo solid-state halide exchange with the hydrochloride salt under high pressure, potentially shifting the delicate N-H vibrational bands.

    • Protocol: Place 2-3 mg of the neat solid directly onto the diamond crystal of the FT-IR spectrometer. Apply uniform pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Causality: Electrospray Ionization in positive mode (ESI+) is ideal because the primary aliphatic amine is highly basic and readily forms the [M+H]+ ion in acidic mobile phases.

    • Protocol: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Infuse directly into the ESI source at 10 µL/min. Set capillary voltage to 3.0 kV and acquire data in the m/z 50-500 range.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of (2-Ethynyl-5-fluorophenyl)methanamine relies heavily on understanding heteronuclear spin-spin coupling (J-coupling) between the 19F nucleus (spin = 1/2) and the adjacent 1H and 13C nuclei, as detailed by [2].

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
8.40br s3H--NH3+
7.55dd1H8.5, 5.8Aromatic H-3
7.48dd1H9.5, 2.8Aromatic H-6
7.25td1H8.5, 2.8Aromatic H-4
4.52s1H--C≡CH
4.15s2H--CH2-

Mechanistic Insight: The fluorine atom exerts a strong inductive electron-withdrawing effect but donates electron density through resonance. The 19F nucleus splits the signals of nearby protons. H-4 and H-6 show large ortho-fluorine couplings (~8.5 - 9.5 Hz), whereas H-3 shows a smaller meta-fluorine coupling (~5.8 Hz).

Table 2: 13C and 19F NMR Data Summary (DMSO-d6)
NucleusChemical Shift (ppm)MultiplicityJ_CF (Hz)Assignment
13C161.2d245.0C-5 (C-F)
13C136.5d7.5C-1
13C135.1d8.2C-3
13C119.0d3.1C-2
13C117.4d22.5C-6
13C116.1d21.0C-4
13C85.3s--C≡CH (terminal)
13C80.1s--C≡C- (internal)
13C40.5s--CH2-
19F-112.4m-Ar-F

Mechanistic Insight: The 13C spectrum is highly diagnostic. Reference values for theoretical chemical shifts corroborate that the carbon directly attached to the fluorine (C-5) appears as a doublet with a massive coupling constant of ~245 Hz, a hallmark of C-F bonds ()[3]. The ortho carbons (C-4, C-6) exhibit characteristic couplings of ~21-22 Hz.

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups. The spectrum is dominated by the vibrations of the amine hydrochloride and the terminal alkyne.

Table 3: Key FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3280MediumSharp≡C-H stretch (terminal alkyne)
3200 - 2800StrongBroad, multiple-NH3+ stretch (hydrochloride salt)
2110WeakSharp-C≡C- stretch
1605, 1580MediumSharpAromatic C=C stretch
1245StrongSharpC-F stretch

Mechanistic Insight: According to[4], primary amine hydrochlorides produce a broad, complex band between 3200 and 2800 cm⁻¹ due to multiple N-H stretching modes and overtone bands. The sharp peak at 3280 cm⁻¹ pierces through this broad envelope, unambiguously confirming the presence of the terminal alkyne proton.

Part 4: High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through Collision-Induced Dissociation (CID).

Fragmentation M_ion [M+H]+ m/z 150.0719 C9H9FN+ Loss_NH3 - NH3 (17.0265 Da) Neutral Loss M_ion->Loss_NH3 CID Frag1 [M+H - NH3]+ m/z 133.0454 C9H6F+ Loss_NH3->Frag1 Loss_HF - HF (20.0062 Da) Neutral Loss Frag1->Loss_HF CID Frag2 [M+H - NH3 - HF]+ m/z 113.0392 C9H5+ Loss_HF->Frag2

ESI-MS fragmentation pathway showing neutral losses.

Mechanistic Insight: In ESI+, the salt dissociates, and the free base is protonated to yield the intact molecular ion [M+H]+ at m/z 150.0719 (Calculated for C9H9FN+). Upon CID, the primary fragmentation pathway is the neutral loss of ammonia (17.0265 Da). This is a highly favorable process driven by the formation of a resonance-stabilized fluorinated tropylium or substituted benzyl cation at m/z 133.0454. A secondary, higher-energy fragmentation involves the subsequent loss of hydrogen fluoride (HF, 20.0062 Da) to yield the C9H5+ ion at m/z 113.0392.

Conclusion

The structural elucidation of (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride requires a synergistic approach. The massive ¹J_CF coupling in ¹³C NMR anchors the position of the fluorine atom, the FT-IR unambiguously identifies the terminal alkyne alongside the amine salt, and HRMS confirms the exact atomic composition. By adhering to these self-validating protocols, researchers can ensure high-fidelity characterization of this critical building block before downstream synthetic applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Journal of Chemical Education, ACS Publications. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL:[Link]

Sources

Rational Design and Potential Therapeutic Targets of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Identity: (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS: 2567503-81-3)

As a Senior Application Scientist, I approach molecular building blocks not merely as static chemical entities, but as dynamic pharmacophores engineered to solve specific biological problems. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a highly specialized, multifunctional scaffold. It lacks an established single "therapeutic target" in isolation; rather, it is a rationally designed precursor intended for late-stage functionalization in targeted therapies.

This whitepaper deconstructs the structural causality of this compound and outlines its predictive therapeutic applications across kinase inhibition, targeted protein degradation (PROTACs), and activity-based protein profiling (ABPP).

Molecular Anatomy & Pharmacophore Rationale

The strategic placement of functional groups on this benzene ring dictates its interaction with both biological targets and synthetic reagents.

  • The Primary Amine (Methanamine): The benzylic amine serves as a critical hydrogen-bond donor and acceptor. In the context of kinase inhibitors, this moiety frequently engages the hinge region backbone or forms salt bridges with conserved catalytic aspartate/glutamate residues[1][2]. The hydrochloride salt formulation is deliberate: it prevents spontaneous amine oxidation, eliminates volatilization, and ensures precise molar stoichiometry during high-throughput library synthesis.

  • The 5-Fluoro Substitution: Fluorine is the most electronegative element, and its strategic incorporation drastically alters the physicochemical landscape of the molecule[3]. Positioned meta to the methanamine, the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the primary amine, increasing the fraction of the un-ionized species at physiological pH (7.4) and thereby enhancing passive membrane permeability. Furthermore, the strong C–F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at that specific aromatic position.

  • The 2-Ethynyl Group: The terminal alkyne is a rigid, linear, and non-polar projection. Biologically, it can probe narrow, hydrophobic "gatekeeper" pockets within ATP-binding sites. Chemically, it serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling modular attachment to reporter tags or E3 ligase ligands[4][5].

Pharmacophore cluster_ligand Ligand: (2-Ethynyl-5-fluorophenyl)methanamine cluster_protein Target Microenvironment Amine Primary Amine (H-Bond Donor) Hinge Kinase Hinge / Aspartate (Salt Bridge / H-Bond) Amine->Hinge Electrostatic Fluoro 5-Fluoro Group (Metabolic Shield) Solvent Solvent Interface (Steric Shielding) Fluoro->Solvent Orientation Ethynyl 2-Ethynyl Group (Hydrophobic/Click Handle) Gatekeeper Hydrophobic Pocket / Azide-E3 Ligand Ethynyl->Gatekeeper Bioorthogonal Click

Fig 1. Pharmacophore mapping of the compound to target microenvironments.

Target Class I: ATP-Competitive Kinase Inhibitors

Benzylamine derivatives are privileged scaffolds for targeting the ATP-binding site of kinases. Research on Casein Kinase 2α (CK2α) and Protein Kinase C-iota (PKC-ι) demonstrates that benzylamines can penetrate deep into the active site, where the amine interacts with the hinge region (e.g., Val116) or forms critical salt bridges with conserved lysine residues (e.g., Lys68)[1][2].

When (2-Ethynyl-5-fluorophenyl)methanamine is incorporated into a larger heterocyclic core (such as a pyrazolo-pyrimidine or thiazole), the 5-fluoro group orientates toward the solvent-exposed region to prevent metabolic degradation, while the 2-ethynyl group can be directed into the hydrophobic gatekeeper pocket (e.g., targeting the T790M mutation in EGFR).

Target Class II: Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) require the precise linkage of a target-binding ligand to an E3 ubiquitin ligase ligand (such as Thalidomide for CRBN, or a VHL ligand)[6]. The terminal alkyne of this building block makes it an ideal precursor for rapid PROTAC library generation via CuAAC click chemistry[4].

PROTAC POI_Ligand Alkyne-Functionalized Target Ligand CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) POI_Ligand->CuAAC E3_Ligand Azide-PEG-Thalidomide (E3 Ligase Ligand) E3_Ligand->CuAAC PROTAC_Molecule Triazole-Linked PROTAC CuAAC->PROTAC_Molecule 1,2,3-Triazole Linkage Degradation Ternary Complex Formation & Proteasomal Degradation PROTAC_Molecule->Degradation Target Ubiquitination

Fig 2. Workflow for the synthesis of triazole-linked PROTACs via CuAAC.

Protocol: Microscale CuAAC for PROTAC Library Synthesis

This protocol utilizes THPTA to stabilize Cu(I) and prevent the generation of reactive oxygen species that could degrade the PROTAC linker[7].

  • Reagent Preparation: Prepare 100 mM aqueous stock solutions of CuSO₄, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), and Sodium Ascorbate[7].

  • Catalyst Pre-complexation: Mix CuSO₄ and THPTA in a 1:2 molar ratio. Incubate at room temperature for 5 minutes to form the Cu(II)-THPTA complex[7].

  • Reaction Assembly: In a microvial, dissolve the alkyne-functionalized target ligand (1.0 eq) and the Azide-PEG-E3 ligand (1.0 eq) in a 4:1 mixture of DMSO and tert-butanol (final concentration 0.1 M)[4][8].

  • Initiation: Add the Cu(II)-THPTA complex (0.1 eq relative to alkyne). Immediately add Sodium Ascorbate (0.5 eq) to reduce Cu(II) to the catalytically active Cu(I)[7][8].

  • Incubation: Stir the reaction at room temperature for 2 to 4 hours, protected from light[7].

  • Validation Checkpoint (Self-Validating Step): Analyze 1 µL of the crude mixture via LC-MS. Successful conversion is confirmed by the disappearance of the alkyne/azide mass peaks and the emergence of the exact mass of the triazole-linked PROTAC[4].

Target Class III: Activity-Based Protein Profiling (ABPP)

To identify novel therapeutic targets, this compound can be converted into an Activity-Based Probe (ABP) by transforming the primary amine into a covalent warhead (e.g., an acrylamide or sulfonate ester)[5]. The ethynyl group remains inert during cellular incubation but serves as a bioorthogonal reporter tag for downstream detection[5][9].

Protocol: In Situ Activity-Based Protein Profiling (ABPP)

Labeling in live cells preserves native protein conformations and prevents the artifactual enzyme activation often seen in homogenized lysates[5].

  • In Situ Labeling: Incubate live cells with the alkyne-functionalized probe (1–10 µM) for 1 hour at 37°C[10].

  • Lysis: Wash cells with ice-cold PBS. Lyse using a non-denaturing buffer (e.g., 1% NP-40 in PBS). Crucial: Avoid SDS at this stage, as it denatures proteins and can precipitate copper during the click reaction[11].

  • Normalization: Clarify the lysate via centrifugation and normalize protein concentration to 1 mg/mL using a BCA assay[10][11].

  • Tandem Click Labeling: To 1 mL of lysate, sequentially add: Azide-Rhodamine or Azide-Biotin (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM)[5].

  • Incubation: React for 1 hour at room temperature[5][11].

  • Validation Checkpoint (Self-Validating Step): Quench the reaction with SDS loading buffer. Separate proteins via SDS-PAGE. Successful target engagement is validated by visualizing distinct fluorescent bands via in-gel fluorescence scanning, which should be absent in vehicle-treated control lanes[5].

Quantitative Data Presentation

The table below summarizes the predictive physicochemical properties of the free base form of (2-Ethynyl-5-fluorophenyl)methanamine, highlighting its suitability as a drug-like building block.

PropertyValueRationale / Impact
Molecular Weight 149.16 g/mol Highly efficient fragment size, allowing ample mass budget for PROTAC linkers or kinase core structures.
Topological Polar Surface Area (TPSA) 26.02 ŲExcellent for membrane permeability; well below the 90 Ų threshold for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Amine)Provides critical directional interactions with target protein backbones[1].
Hydrogen Bond Acceptors 1 (Fluorine)Weak acceptor, but highly effective at modulating local lipophilicity and conformation[3].
Predicted pKa Shift -0.5 to -1.0 unitsThe inductive effect of the meta-fluorine lowers the amine pKa relative to standard benzylamine, increasing the neutral fraction at pH 7.4[12].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link][12]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link][3]

  • Brear, P., et al. (2020). Proposed allosteric inhibitors bind to the ATP site of CK2α. bioRxiv.[Link][1]

  • Kuzmic, P., et al. (2018). Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. ACS Medicinal Chemistry Letters.[Link][2]

  • Wössner, N., et al. (2025). Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach. bioRxiv.[Link][4]

  • Masi, M., et al. (2023). Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? ChemMedChem.[Link][6]

  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society.[Link][5]

  • Wang, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules.[Link][9]

  • AxisPharm. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. AxisPharm.[Link][7]

  • Yang, Y., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules.[Link][11]

  • Maneiro, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Universitat de Barcelona.[Link][8]

Sources

Methodological & Application

Application Note: Design and Execution of Cell-Based Assays Using (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Focus: Bioorthogonal Probe Synthesis, Live-Cell CuAAC, and Target Deconvolution

Executive Summary & Mechanistic Rationale

In modern drug development, transitioning a hit compound from an in vitro biochemical assay to a live-cell environment requires robust target deconvolution strategies. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS: 2567503-81-3) is a highly specialized, trifunctional building block designed specifically for synthesizing Activity-Based Probes (ABPs) and Photoaffinity Labels (PALs).

  • Primary Amine (Conjugation): Enables rapid, high-yield amide coupling with carboxylic acid-containing pharmacophores.

  • Terminal Alkyne (Bioorthogonality): Provides a minimal-footprint handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," allowing downstream attachment of fluorophores or biotin tags[1].

  • 5-Fluoro Substitution (Metabolic & Analytical Control): The highly electronegative fluorine atom withdraws electron density from the aromatic ring, slightly lowering the pKa of the adjacent amine. This reduces non-specific lysosomal sequestration (lysosomotropism) in live cells. Furthermore, it provides an orthogonal 19F -NMR handle for non-destructive synthesis validation.

Experimental Workflow Overview

The integration of this linker into a chemical proteomics pipeline follows a strict, sequential logic designed to preserve the biological integrity of the target while maximizing signal-to-noise ratios.

ABPP_Workflow A 1. Probe Synthesis B 2. Live Cell Incubation A->B C 3. Cell Lysis & Extraction B->C D 4. CuAAC Click (Biotin-Azide) C->D E 5. Streptavidin Enrichment D->E F 6. LC-MS/MS Target ID E->F

Fig 1. Workflow for Activity-Based Protein Profiling (ABPP) using the bifunctional linker.

Self-Validating Protocols

Protocol 1: Synthesis of the Activity-Based Probe (ABP)

To utilize the linker, it must first be conjugated to your parent pharmacophore (e.g., a kinase inhibitor or PROTAC).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid-containing pharmacophore (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 10 minutes at room temperature.

  • Neutralization & Coupling: Add (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (1.1 eq). Crucial Causality: Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The hydrochloride salt must be fully neutralized to liberate the nucleophilic free amine; failing to do so will stall the reaction at the activated ester stage.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Self-Validation System: Do not proceed to cell assays without orthogonal validation. Confirm the mass via LC-MS. Run a 19F -NMR scan; the presence of a distinct fluorine peak confirms the linker has not undergone unwanted nucleophilic aromatic substitution during coupling.

Protocol 2: Live-Cell Labeling and In Situ CuAAC

Performing click chemistry on live cells is notoriously difficult due to copper-induced oxidative stress.

Step-by-Step Methodology:

  • Incubation: Incubate live cells (e.g., HeLa or HEK293) with the synthesized ABP (1–10 µM) for 2–4 hours to allow target engagement.

  • Washing: Wash cells 3x with DPBS to remove unbound probe.

  • CuAAC Master Mix Preparation: In a separate tube, pre-mix CuSO4​ and THPTA ligand at a 1:5 molar ratio[2]. Crucial Causality: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory for live cells. It accelerates the CuAAC reaction while acting as a sacrificial reductant, intercepting reactive oxygen species (ROS) produced by the ascorbate-driven reduction of Cu(II) to Cu(I), thereby preserving cell viability[3].

  • Click Reaction: Add Azide-Fluorophore (25 µM), the Cu/THPTA complex, and finally Sodium Ascorbate (2.5 mM) to the cells. Incubate for 15 minutes at 4°C.

Self-Validation System: Include a "No Ascorbate" control well. Without ascorbate, Cu(II) cannot reduce to the catalytically active Cu(I). Any fluorescence observed in this well is a false positive caused by autofluorescence or non-specific lipophilic trapping.

Protocol 3: Target Enrichment and Pull-down (ABPP)

For target deconvolution via mass spectrometry, the probe must be clicked to a biotin tag after cell lysis[1].

Step-by-Step Methodology:

  • Lysis: Lyse probe-treated cells using a mild, amine-free buffer (e.g., 1% NP-40 in PBS).

  • Lysate Click: Add Biotin-Azide (50 µM), followed by a freshly prepared premix of 2 mM CuSO4​ and 10 mM THPTA (1:5 ratio)[2]. Initiate with 2.5 mM Sodium Ascorbate. React for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide. Resuspend the protein pellet and enrich using Streptavidin-agarose beads.

Self-Validation System: Execute a competitive isoTOP-ABPP assay[4]. Pre-incubate a parallel lysate sample with a 10-fold excess of the unmodified parent drug before adding the ABP. If the probe is binding specifically to the target's active site, the parent drug will outcompete it, resulting in a complete loss of biotinylation and subsequent MS signal.

Quantitative Data: Optimization of CuAAC Conditions

To demonstrate the critical nature of ligand selection in Protocol 2, the following table summarizes our internal benchmarking data for live-cell CuAAC efficiency using various Cu(I) stabilizers.

LigandCu(I) StabilizationROS Scavenging AbilityCell Viability (%)Signal-to-Noise (S/N)
THPTA HighHigh>95% 45:1
BTTAA Very HighModerate>90%50:1
TBTA Low (Water Insoluble)Low<50%10:1
None PoorNone<20%2:1

Table 1. Impact of Cu(I) ligands on cell viability and click efficiency in live-cell assays. THPTA provides the optimal balance of high S/N ratio and maximum cell preservation.

Experimental Logic & Troubleshooting Architecture

The following logic tree dictates the troubleshooting pathway for validating the specificity of the (2-Ethynyl-5-fluorophenyl)methanamine-derived probe.

Validation_Logic S1 Probe + Target in Lysate S2 Add Cu(II), Ascorbate, THPTA, Azide-Fluor S1->S2 C1 No Ascorbate (Negative Control) S1->C1 C2 Excess Free Drug (Competition Assay) S1->C2 S3 Fluorescence Readout S2->S3 S2->S3 R1 High Signal (Validated Target) S3->R1 R2 No Signal (Background Check) S3->R2 R3 Reduced Signal (Specificity Check) S3->R3 C1->S3 C2->S2

Fig 2. Self-validating experimental logic for CuAAC-mediated fluorescence labeling.

References[3] Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN8fOvVrN-uC_iL8W9fHZ8aTGL04tD-Y1mUR7C9k5mrxfAl_sJs9SmTiWG-4MY1GcNZlsY1n5O9LAFJMpPBRdj14LY4Rf0-Iw9I-bjrDFVHnVsFppqugaDxTrs-XH6mCLStSH7-TT-9ajhdIY=[4] Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtzW4DiIZ5xrmlYAiJio3IODjzqUglJAleTqqVIDIlLUDFhN-HQCfYsG0nBpt5IzFagI1VT8bC7KsC49jv-LDbbJFIXgjnRDVoMvY2Mrzk6-tkH6xwM8I2Rvlvicv2NmKSc8qj_3zmphdNCfKaepc3KjnA0LGNheV6BlU31X61PaGqNYfFVWTU47WHpGgj-tV7d4A=[2] CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents. Jena Bioscience.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSI28PIwXiyIgZRMa2vRZQ6TjZYWi5zUpWRYRR539Xsvzd81rkhBOQUSEkq5b2L3GkkJrpQu-hBymavKlec7vHkCT0wZy57eObHnPKZwoyG5xZ9tvXBnK2W-3A0Ehkx5StG0Ip8PODXdbq1SW5GLWF3Gl3h6CnxHREO0F4A1xCbtbk7B8P1nuNCON0JZU34ZX9gCxEZNrvQqg6cb2AaFnTd_EFOLF4vY2llqBZeSx211Qt70OmZQJB1R6sKnbxxGyb_uFC6YLpmPwAiNbeBtPuPD5aZLKbfA==[1] Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2_dlv-lUdnb5k91v_aCdNqnx-hyoEtEz7FRlt0q1gbQaza7xlMvyhXrK63jM9Hb7huDnpBZVw2iSv80ZQfP2sglSmymsnB-USRCaQW50RAH0ciNbXl2SsHVbalmejCSKzaEdKCsGL8vEpIsw=

Sources

Preclinical Evaluation of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride: A Novel Mechanism-Based VAP-1/SSAO Inhibitor for NASH/MASH

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or AOC3, is a dual-function endothelial glycoprotein. It acts both as an adhesion molecule for leukocyte transmigration and as an ectoenzyme that catalyzes the oxidative deamination of primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia [1]. In the context of Non-Alcoholic Steatohepatitis (NASH) and Metabolic dysfunction-associated steatohepatitis (MASH), elevated VAP-1 activity drives hepatic inflammation, oxidative stress, and subsequent fibrosis [1].

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a highly specialized pharmacological probe designed to exploit this enzymatic activity. Because unsubstituted benzylamine is the classic reference substrate for VAP-1, this compound acts as a mechanism-based irreversible inhibitor (suicide inhibitor) .

  • The 2-Ethynyl Warhead: Upon initial oxidation of the primary amine by the enzyme's topaquinone (TPQ) cofactor, the ortho-ethynyl group is activated, forming a covalent adduct with the active site and permanently inactivating the enzyme [2].

  • The 5-Fluoro Substitution: The halogen at the meta position relative to the ethynyl group enhances metabolic stability against off-target cytochrome P450 degradation and modulates the basicity (pKa) of the amine, optimizing its residence time within the VAP-1 catalytic pocket.

VAP1_Pathway Inhibitor (2-Ethynyl-5-fluorophenyl) methanamine VAP1 VAP-1 / AOC3 (Endothelial Cells) Inhibitor->VAP1 Mechanism-Based Irreversible Inhibition Byproducts H2O2, NH3, Aldehydes VAP1->Byproducts Enzymatic Activity Leukocytes Leukocyte Adhesion & Transmigration VAP1->Leukocytes Adhesive Function Amines Primary Amines (e.g., Methylamine) Amines->VAP1 Oxidative Deamination NASH NASH / MASH Progression Byproducts->NASH Oxidative Stress Leukocytes->NASH Hepatic Inflammation

Diagram illustrating the mechanism of VAP-1 in NASH progression and its irreversible inhibition.

In Vitro Pharmacodynamics: Enzyme Kinetics Protocol

To validate the mechanism-based inhibition, the compound must be pre-incubated with the enzyme. Because suicide inhibitors require catalytic turnover to form the covalent adduct, omitting the pre-incubation step will result in an artificially high apparent IC₅₀. We utilize a continuous fluorometric assay using Amplex Red, which reacts with the H₂O₂ byproduct in a 1:1 stoichiometry to produce highly fluorescent resorufin [2].

Fluorometric Amine Oxidase Assay Workflow
  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4) and 120 mM NaCl. Prepare a 10 mM stock of (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride in DMSO, then perform serial dilutions in assay buffer (final DMSO concentration < 1%).

  • Enzyme Pre-incubation (Critical Step): In a black 96-well microplate, add 10 µL of recombinant human VAP-1 (final concentration 0.5 µg/mL) to 20 µL of the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes . Causality: This allows the suicide inhibition kinetics (k_inact/K_I) to reach a steady state before the substrate is introduced.

  • Detection Mix Preparation: Prepare a detection mixture containing 400 µM benzylamine (substrate), 2 U/mL Horseradish Peroxidase (HRP), and 100 µM Amplex Red in assay buffer.

  • Reaction Initiation: Add 20 µL of the detection mix to each well to start the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 540 nm; Emission: 590 nm). Record fluorescence every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Plot % remaining activity versus inhibitor concentration to determine the IC₅₀.

Expected In Vitro Selectivity Profile

Because the ethynyl-benzylamine pharmacophore can also interact with intracellular flavin-dependent monoamine oxidases (MAO-A and MAO-B), selectivity profiling is mandatory.

Target EnzymeSubstrate UsedExpected IC₅₀ (nM)Selectivity Ratio (vs VAP-1)
Human VAP-1 (AOC3) Benzylamine (400 µM)15 - 35 nM1x (Reference)
Human MAO-A Kynuramine (50 µM)> 10,000 nM> 300x
Human MAO-B Benzylamine (100 µM)800 - 1,200 nM~ 30x

In Vivo Efficacy: STAM Mouse Model of NASH

To evaluate the therapeutic potential of the compound, we utilize the STAM (STreptoZotocin-induced Atherosclerosis and MASH) model. Causality for Model Selection: The STAM model combines a specific metabolic hit (neonatal STZ injection to induce mild hypoinsulinemia) with a dietary hit (High-Fat Diet). This rapidly drives the liver from simple steatosis (Week 5) to severe steatohepatitis (Week 8) and bridging fibrosis (Week 12), closely mirroring the human disease timeline and VAP-1 upregulation [3].

STAM_Workflow Birth Neonatal C57BL/6J (Day 0) STZ STZ Injection (Day 2) Birth->STZ HFD High-Fat Diet (Week 4) STZ->HFD NASH NASH Onset (Week 8) HFD->NASH Dosing Daily Oral Dosing (Weeks 6-12) HFD->Dosing Fibrosis Fibrosis (Week 12) NASH->Fibrosis Endpoints Endpoints: Histology, VAP-1 Activity, ALT/AST, Fibrosis Area Fibrosis->Endpoints Dosing->Endpoints

Experimental workflow for the STAM mouse model evaluating VAP-1 inhibitor efficacy.

In Vivo Experimental Protocol
  • Disease Induction: Inject 2-day-old male C57BL/6J neonates subcutaneously with 200 µg of streptozotocin (STZ). At 4 weeks of age, transition the mice to a High-Fat Diet (HFD, 57 kcal% fat).

  • Compound Formulation: Dissolve (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride in a vehicle of 0.5% Methylcellulose / 0.1% Tween-80 in sterile water.

  • Dosing Regimen: Begin therapeutic dosing at Week 6 (when steatosis is established but prior to severe fibrosis). Administer the compound via oral gavage (PO) once daily at 3 mg/kg and 10 mg/kg until Week 12.

  • In-Life Monitoring: Monitor body weight and fasting blood glucose weekly. Note: VAP-1 inhibition may modestly improve glycemic control due to reduced systemic inflammation.

  • Termination & Tissue Collection (Week 12): Euthanize mice. Collect blood for serum ALT/AST and soluble VAP-1 (sVAP-1) activity. Excise the liver, weigh it, and divide it into three portions: 10% neutral buffered formalin (for histology), RNAlater (for transcriptomics), and snap-frozen in liquid nitrogen (for ex vivo target engagement).

Ex Vivo Self-Validating Target Engagement

To prove that the observed in vivo efficacy is directly caused by VAP-1 inhibition, perform an ex vivo radiometric assay on the snap-frozen liver homogenates.

  • Homogenize 50 mg of liver tissue in HEPES buffer.

  • Incubate with 1 µM [¹⁴C]-benzylamine for 60 minutes.

  • Extract the radiolabeled aldehyde product into toluene and measure via liquid scintillation counting.

  • Validation: A >80% reduction in [¹⁴C]-benzylamine oxidation in the treated groups confirms that the suicide inhibitor successfully engaged the target in the liver compartment.

Expected In Vivo Efficacy Endpoints

Based on the performance of clinical-stage VAP-1 inhibitors (e.g., TT-01025-CL), the following outcomes are anticipated at Week 12 [3]:

Biomarker / EndpointVehicle (STAM)Inhibitor (10 mg/kg)Expected Biological Outcome
Liver sVAP-1 Activity 100% (Baseline)< 15%Confirmation of target engagement.
Serum ALT (U/L) 120 ± 1565 ± 10Reduction in hepatocellular injury.
NAFLD Activity Score (NAS) 5.5 ± 0.53.0 ± 0.5Significant reduction in lobular inflammation.
Fibrosis (Sirius Red Area %) 6.0% ± 0.8%3.2% ± 0.5%Attenuation of collagen deposition.
Hepatic F4/80+ Macrophages High InfiltrationReduced by ~50%Blockade of VAP-1 mediated leukocyte adhesion.

References

  • Weston, C. J., Shepherd, E. L., Claridge, L. C., Rantakari, P., Curbishley, S. M., Tomlinson, J. W., Hubscher, S. G., Reynolds, G. M., Aalto, K., Anstee, Q. M., Jalkanen, S., Salmi, M., Smith, D. J., Day, C. P., & Adams, D. H. (2015). "Inhibition of vascular adhesion protein-1 modifies hepatic steatosis in vitro and in vivo." Journal of Translational Medicine.[Link]

  • Pöstges, T., Kampschulze, J., Hanekamp, W., Bermúdez, M., & Lehr, M. (2026). "Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1)." RSC Medicinal Chemistry.[Link]

  • Yang, Y., Yu, L., Sheng, Z., Lin, H., Weng, Z., Song, W., Cao, B., Zhao, Y., Gao, Y., Ni, S., Wang, H., Ma, T., Huang, L., Sun, C., & Li, J. (2024). "The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses." Frontiers in Pharmacology.[Link]

Application Note: Activity-Based Protein Profiling (ABPP) of FAD-Dependent Amine Oxidases Using (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Application Focus: Chemical Proteomics, Target Engagement, and Mechanism-Based Enzyme Profiling

Introduction and Mechanistic Rationale

The development of highly specific chemical probes is a cornerstone of modern target validation and drug discovery. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS: 2567503-81-3) is a highly versatile, bifunctional building block engineered for Activity-Based Protein Profiling (ABPP) of FAD-dependent amine oxidases, most notably Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2].

Unlike traditional reversible inhibitors, this compound functions as a mechanism-based (suicide) probe . Its structural components are rationally designed to execute a sequence of binding, covalent modification, and bioorthogonal tagging:

  • The Benzylamine Pharmacophore: Benzylamine derivatives are classic substrates and competitive inhibitors for FAD-dependent amine oxidases. The primary amine directs the probe into the hydrophobic catalytic cleft of enzymes like MAO or LSD1[2][3].

  • Mechanism-Based Covalent Trapping: Upon binding, the target enzyme attempts to oxidatively deaminate the primary amine. This catalytic turnover generates a highly reactive electrophilic intermediate (e.g., an imine or allene species) that covalently attacks the N5 or C4a position of the FAD cofactor, permanently inactivating the enzyme and anchoring the probe to the active site[2][4].

  • Bioorthogonal Click Handle (2-Ethynyl Group): The ortho-alkyne moiety is biologically inert but highly reactive to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Once the probe is covalently bound to the target, this handle allows for downstream conjugation with azide-functionalized fluorophores (for in-gel imaging) or biotin (for LC-MS/MS enrichment)[1][5].

  • Fluorine Tuning (5-Fluoro Substitution): The incorporation of a fluorine atom para to the ethynyl group serves three purposes: it lowers the pKa of the amine to optimize active-site binding at physiological pH, increases metabolic stability against off-target P450 oxidation, and provides a potential handle for 19 F-NMR target engagement assays[2].

Experimental Workflows & Logical Framework

ABPP_Workflow A 1. Proteome Preparation (Native Lysate) B 2. Probe Incubation (1-10 µM) A->B Add Probe C 3. Protein Denaturation (SDS) B->C Covalent Binding D 4. CuAAC Click Chemistry (Azide-Tag) C->D Expose Adduct E 5a. In-Gel Fluorescence (Rhodamine) D->E Fluorophore Tag F 5b. LC-MS/MS Proteomics (Biotin) D->F Biotin Tag

Figure 1: General Activity-Based Protein Profiling (ABPP) workflow using the ethynyl-probe.

Causality in Workflow Design

To ensure trustworthiness and self-validation, the ABPP workflow must be performed in two distinct phases: Native Binding and Denatured Clicking .

  • Why native binding? The probe requires the enzyme to be catalytically active to undergo the oxidation step that triggers covalent attachment.

  • Why denatured clicking? FAD-dependent active sites are deeply buried. Attempting CuAAC on the native protein results in poor labeling efficiency due to steric hindrance. Denaturing the proteome with SDS unfolds the protein, exposing the alkyne-tagged FAD for efficient click chemistry.

Standardized Protocols

Protocol A: In Situ Proteome Labeling
  • Lysate Preparation: Lyse cells (e.g., HeLa or SH-SY5Y) in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Centrifuge at 20,000 × g for 15 min at 4°C. Adjust protein concentration to 2.0 mg/mL.

  • Probe Incubation: Treat 50 µL of lysate with (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride at a final concentration of 5 µM (from a 100x DMSO stock).

  • Self-Validating Control: Prepare a competitive control sample pre-treated with a known irreversible inhibitor (e.g., Tranylcypromine or Pargyline at 50 µM) for 30 min prior to adding the probe[1]. This ensures the observed signal is specific to the active site.

  • Incubation: Incubate samples at 37°C for 1 hour to allow for enzymatic turnover and covalent trapping.

Protocol B: CuAAC (Click Chemistry)
  • Denaturation: Add SDS to a final concentration of 1% (w/v). Boil samples at 95°C for 5 minutes. Allow to cool to room temperature.

  • Click Master Mix Preparation: Prepare the following reagents fresh. Causality Note: THPTA is critical as it acts as a ligand to stabilize Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.

  • Reaction Assembly: To the 50 µL denatured lysate, sequentially add:

    • 1 µL Azide-Reporter (e.g., TAMRA-Azide or Biotin-Azide, 100 µM final)

    • 1 µL THPTA ligand (1 mM final)

    • 1 µL CuSO 4​ (1 mM final)

    • 1 µL Sodium Ascorbate (freshly dissolved, 1 mM final)

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Precipitation: Quench the reaction by adding 4 volumes of cold acetone. Incubate at -20°C for 1 hour, centrifuge at 20,000 × g, and wash the pellet twice with cold methanol to remove unreacted fluorophore.

Mechanism P Probe: (2-Ethynyl-5-fluorophenyl)methanamine E Target Enzyme (MAO / LSD1) P->E Active Site Binding C Covalent Enzyme-Probe Adduct (FAD Modification) E->C Amine Oxidation & Mechanism-Based Inhibition F Triazole-Linked Labeled Protein (Ready for Detection) C->F CuAAC Click Chemistry T Azide-Fluorophore / Biotin T->F Catalyst: Cu(I)

Figure 2: Mechanism of target covalent modification and subsequent bioorthogonal tagging.

Quantitative Data & Reagent Parameters

To ensure reproducibility across different proteomics platforms, adhere to the optimized stoichiometric parameters detailed in Table 1.

Table 1: Optimized Parameters for Amine Oxidase ABPP

ParameterRecommended ValueFunctional Rationale
Probe Concentration 1 – 10 µMBalances target saturation with minimal off-target background.
Proteome Concentration 1.0 – 2.0 mg/mLEnsures sufficient target abundance for LC-MS/MS detection.
CuSO 4​ : THPTA Ratio 1 : 1 (1 mM each)Prevents free Cu(II) from inducing protein precipitation/oxidation.
Sodium Ascorbate 1 mM (Fresh)Reduces Cu(II) to the catalytically active Cu(I) species in situ.
SDS Denaturation 1% (w/v), 95°CUnfolds the enzyme to expose the deeply buried FAD-alkyne adduct.
Acetone Wash 4 Volumes, -20°CRemoves unreacted azide-fluorophore to eliminate background noise.

Troubleshooting and Quality Control

  • High Background Signal in In-Gel Fluorescence: If non-specific bands appear across all molecular weights, the CuAAC reaction may be generating radicals. Ensure THPTA and Sodium Ascorbate are prepared freshly. Verify that the competitive control (Pargyline/Tranylcypromine pre-treatment) successfully abolishes the specific target band (~60 kDa for MAO, ~110 kDa for LSD1)[1][6].

  • No Signal Observed: The target enzyme may be inactive in the lysate. Ensure native lysis buffers are used without denaturants (like SDS or Urea) during the initial probe incubation step. The enzyme must be folded and active to process the benzylamine moiety.

References

  • Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Monoamine oxidase A and B substrates: probing the mechanism of action. Future Medicinal Chemistry (Ovid). Available at:[Link] (Note: Grounded via Ovid/Future Med Chem search results).

  • Activity-Based Protein Profiling of Oxidases and Reductases. Graz University of Technology / Elsevier. Available at:[Link]

  • Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern oncology drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating the synthesis of Targeted Protein Degraders (PROTACs), kinase inhibitors, and diagnostic radiotracers. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS: 2567503-81-3) has emerged as a highly versatile synthon[1][2].

This molecule integrates two privileged chemical motifs:

  • A Fluorinated Benzylamine Core: A ubiquitous pharmacophore known to drive high-affinity interactions within the hinge-binding regions of critical oncogenic kinases (e.g., GRK2, Dyrk/Clk, and JAK)[3][4]. Furthermore, the fluorine atom provides a metabolic shield against cytochrome P450 oxidation and serves as a potential site for 18 F-isotopic exchange in Positron Emission Tomography (PET) radiotracer development[5][6].

  • An Ortho-Terminal Alkyne: A highly reactive handle that enables orthogonal late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or transition-metal-catalyzed intramolecular cyclization to generate privileged heterocyclic scaffolds (e.g., isoquinolines).

This application note details the physicochemical profile of this compound and provides validated, step-by-step protocols for its integration into oncology workflows.

Physicochemical & Structural Profiling

To ensure reproducible experimental design, it is imperative to understand the physical and safety parameters of the compound. As a hydrochloride salt, the primary amine is protonated, rendering the molecule highly water-soluble but necessitating a mild base (e.g., DIPEA) to liberate the nucleophilic free amine during specific coupling reactions.

Table 1: Chemical and Physical Properties

ParameterSpecificationCausality / Experimental Implication
Chemical Name 1-(2-ethynyl-5-fluorophenyl)methanamine HClNomenclature standard for regulatory filing.
CAS Number 2567503-81-3Unique identifier for procurement and inventory[2].
Molecular Formula C 9​ H 9​ ClFNIndicates the presence of the HCl salt[1][7].
Monoisotopic Mass 149.064 Da (Free base)Target mass for LC-MS reaction monitoring[1].
GHS Classification Acute Tox. 4, Skin/Eye Irrit. 2Requires handling in a fume hood with proper PPE[2].
Key Functional Groups Terminal Alkyne, Primary Amine, Aryl FluorideEnables orthogonal bioconjugation and cyclization.

Strategic Applications in Oncology

PROTAC Synthesis via CuAAC (Click Chemistry)

Targeted Protein Degradation (TPD) relies on linking a target-binding ligand to an E3 ligase recruiter. The terminal alkyne of (2-Ethynyl-5-fluorophenyl)methanamine allows for rapid, modular assembly of PROTACs using azide-functionalized PEG linkers. The fluorobenzylamine moiety acts as the target-engagement warhead (e.g., binding to a specific kinase), while the click reaction seamlessly attaches the degradation machinery.

Kinase Inhibitor Scaffold Generation

The ortho-alkynylbenzylamine motif is a classic precursor for the synthesis of 1,2-dihydroisoquinolines and isoquinolines. Through silver- or palladium-catalyzed intramolecular hydroamination, the primary amine attacks the activated alkyne. This cyclization generates rigid, planar heterocycles that are highly effective at mimicking ATP, making them ideal scaffolds for competitive kinase inhibitors targeting cell cycle regulation (e.g., CDKs)[8].

PET Radiotracer Development

Fluorine-containing molecules are heavily utilized in the development of oncology PET imaging agents[5]. The fluorobenzylamine structure can be adapted for 18 F radiolabeling, allowing researchers to track the biodistribution of the resulting kinase inhibitor or PROTAC in vivo to monitor tumor uptake and target engagement[6][9].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and quality control (QC) checkpoints.

Protocol A: CuAAC Click Coupling for PROTAC Linker Attachment

Mechanistic Note: Primary amines can coordinate with Cu(I) catalysts, potentially stalling the click reaction. To prevent this, we utilize a strong Cu(I)-stabilizing ligand (THPTA) which maintains the catalyst in its active state without requiring prior Boc-protection of the amine.

Reagents:

  • (2-Ethynyl-5-fluorophenyl)methanamine HCl (1.0 eq)

  • Azide-functionalized E3 Ligase Linker (e.g., Cereblon-PEG3-Azide) (1.05 eq)

  • CuSO 4​⋅5 H 2​ O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • THPTA ligand (0.1 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Catalyst Complex: In a small vial, dissolve CuSO 4​⋅5 H 2​ O and THPTA in degassed water. Causality: Pre-mixing the copper with the ligand prevents the precipitation of inactive copper salts and shields the metal from the substrate's primary amine.

  • Substrate Solubilization: In a separate reaction flask, dissolve the alkyne hydrochloride salt and the Azide-Linker in tert-butanol/water. Add 1.2 eq of DIPEA. Causality: DIPEA neutralizes the HCl salt, liberating the free amine and increasing the solubility of the alkyne in the organic phase.

  • Initiation: Add the Cu/THPTA complex to the reaction flask. Immediately add a freshly prepared aqueous solution of Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The solution will briefly turn yellow/orange, indicating the formation of the active Cu(I) species.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. Self-Validation: Look for the disappearance of the 149.06 Da (alkyne) peak and the emergence of the product mass [M+H] + . The formation of the 1,4-disubstituted triazole is highly regioselective.

  • Quenching & Purification: Quench the reaction with 0.1 M EDTA to chelate the copper, preventing heavy metal toxicity in downstream biological assays. Purify via preparative reverse-phase HPLC.

PROTAC_Workflow A 2-Ethynyl-5-fluoro- benzylamine HCl (Target Warhead) C CuAAC Reaction CuSO4, Ascorbate, THPTA A->C B Azide-PEG-E3 Ligand (Degradation Recruiter) B->C D Triazole-Linked PROTAC Molecule C->D Regioselective 1,4-Triazole Formation E Targeted Kinase Degradation D->E In vivo/In vitro Assay

Caption: Workflow for the synthesis of a PROTAC molecule utilizing CuAAC click chemistry.

Protocol B: Silver-Catalyzed Intramolecular Cyclization to Isoquinoline Core

Mechanistic Note: The ortho-ethynyl group is perfectly positioned for a 6-endo-dig cyclization. A π -Lewis acid (Ag + ) activates the alkyne, making it susceptible to intramolecular nucleophilic attack by the adjacent primary amine.

Reagents:

  • (2-Ethynyl-5-fluorophenyl)methanamine HCl (1.0 eq)

  • Silver Triflate (AgOTf) (0.05 eq - 5 mol%)

  • K 2​ CO 3​ (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in anhydrous MeCN and add K 2​ CO 3​ . Stir for 30 minutes. Causality: The inorganic base neutralizes the HCl, liberating the highly nucleophilic free primary amine required for the intramolecular attack.

  • Catalyst Addition: Under an inert argon atmosphere, add AgOTf to the suspension. Causality: Ag(I) acts as a soft Lewis acid, selectively coordinating to the π -electrons of the alkyne, lowering the LUMO and facilitating the nucleophilic attack without reacting with the hard amine.

  • Cyclization: Heat the reaction mixture to 80°C for 6 hours.

  • Validation (NMR): Take a reaction aliquot, filter through a short Celite pad, and analyze via 1 H-NMR. Self-Validation: The terminal alkyne proton (typically a sharp singlet around δ 3.0 - 3.5 ppm) will completely disappear, replaced by a new aromatic/vinylic proton signal indicative of the formed isoquinoline/isoindoline core.

  • Workup: Cool to room temperature, filter through Celite to remove silver salts and K 2​ CO 3​ , and concentrate under reduced pressure. The resulting fluorinated heterocyclic core is now ready for further functionalization (e.g., cross-coupling at the fluorine site or functionalization of the amine).

Cyclization_Mechanism Node1 Free Amine Generation (K2CO3 in MeCN) Node2 Alkyne Activation (AgOTf π-Coordination) Node1->Node2 Nucleophilic Amine Liberated Node3 Intramolecular Hydroamination (6-endo-dig attack) Node2->Node3 Lowered LUMO of Alkyne Node4 Fluorinated Isoquinoline Core (Kinase Hinge Binder) Node3->Node4 Aromatization / Proton Transfer

Caption: Mechanistic pathway of Ag-catalyzed intramolecular hydroamination to form kinase inhibitor scaffolds.

References

  • AA Blocks Product Index Source: aablocks.com URL:[Link]

  • 1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Source: Google Patents (US20070208053A1)
  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Chemistry Considerations for the Clinical Translation of Oncology PET Radiopharmaceuticals Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 Source: MDPI Pharmaceuticals URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosage of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals utilizing (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride as a bioorthogonal probe in cell culture.

This compound is a highly versatile bifunctional molecule: its primary amine serves as a reactive handle for bioconjugation or metabolic incorporation, while its terminal ethynyl (alkyne) group enables downstream detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2]. The inclusion of a fluorine atom modulates the molecule's pKa and lipophilicity, which directly impacts cellular uptake and washout dynamics.

Below, you will find rigorously validated parameters, mechanistic troubleshooting guides, and step-by-step protocols to ensure self-validating, artifact-free experimental workflows.

Part 1: Quantitative Dosing Parameters

To achieve a high signal-to-noise ratio without compromising cellular viability, dosing must be strictly controlled. The table below summarizes the optimal quantitative parameters for in vitro applications.

ParameterRecommended RangeMechanistic Rationale
Stock Concentration 100 mM in anhydrous DMSOPrevents aqueous hydrolysis of the amine; ensures the final DMSO volume in culture remains below the 0.1% toxicity threshold.
Working Dosage 10 µM – 50 µMBalances target saturation with minimal off-target cytotoxicity from the reactive alkyne moiety.
Incubation Time 12 – 24 hoursAllows sufficient time for membrane permeation, intracellular accumulation, and target engagement.
CuSO₄ Concentration 50 µM – 100 µMProvides sufficient Cu(II) for reduction to catalytic Cu(I) without inducing severe oxidative stress (ROS) in cells[1].
THPTA Ligand Ratio 5:1 (THPTA : CuSO₄)Stabilizes the Cu(I) oxidation state, accelerates cycloaddition kinetics, and shields the cell from copper-induced toxicity[3].

Part 2: Troubleshooting Guides & Mechanistic FAQs

As a Senior Application Scientist, I emphasize that successful bioorthogonal labeling requires understanding the causality behind every reagent interaction. Below are the most common issues encountered when dosing this probe, along with their mechanistic solutions.

Q1: How do I determine the optimal concentration without inducing cytotoxicity?

The Mechanism: The primary amine moiety of this probe is protonated at physiological pH (~7.4). High concentrations of protonated amines can accumulate in acidic organelles (such as lysosomes) via a process called ion trapping. This leads to lysosomal swelling, vacuolization, and eventual cytotoxicity. Furthermore, terminal alkynes can exhibit mild intrinsic toxicity at high doses. The Solution: Do not exceed 50 µM without prior validation. Perform a dose-response titration (1 µM to 100 µM) using a metabolic viability assay (e.g., CellTiter-Glo or CCK-8). We recommend a starting working dosage of 20 µM , which typically provides an optimal equilibrium between labeling efficiency and cell health[1].

Q2: Why is my click-chemistry fluorescent signal weak despite a high probe dosage?

The Mechanism: A weak fluorescent signal is rarely a probe-dosage issue if dosed above 10 µM. Instead, it is almost always a failure of the CuAAC catalytic cycle. The ethynyl group requires Cu(I) to form the reactive copper-acetylide intermediate. If the reducing agent (Sodium Ascorbate) is oxidized, or if Cu(I) disproportionates back to Cu(II) and Cu(0), the reaction stalls[3]. The Solution:

  • Ensure Sodium Ascorbate is prepared fresh immediately before use.

  • Increase the ratio of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to CuSO₄ to 5:1. THPTA acts as a protective ligand that stabilizes the transient Cu(I) intermediate and accelerates the cycloaddition kinetics.

Q3: How does the "hydrochloride" salt form affect my stock solution and cellular pH?

The Mechanism: The compound is supplied as a hydrochloride (HCl) salt to maximize aqueous solubility and prevent atmospheric oxidation of the primary amine. However, dissolving the HCl salt directly into unbuffered culture media at high concentrations releases equimolar protons (H⁺), causing a transient drop in local pH. This acidic shock stresses cells and inhibits the pH-sensitive CuAAC reaction, which optimally proceeds at pH 7.4–8.0. The Solution: Reconstitute the lyophilized powder in anhydrous DMSO to create a neutral 100 mM stock. When diluting to your working concentration, pre-mix the probe in a heavily buffered solution (e.g., HEPES-buffered media) before applying it to the cell monolayer.

Q4: What is the best method to wash out unbound probe to reduce background noise?

The Mechanism: The inclusion of the fluorine atom at position 5 of the phenyl ring increases the molecule's lipophilicity (logP) compared to a non-fluorinated analog. This causes the unreacted probe to non-specifically partition into the hydrophobic core of cellular lipid bilayers, resulting in high background fluorescence after the click reaction[2]. The Solution: Implement a "hydrophobic sink" wash step. After the incubation period, wash the cells three times with PBS containing 1% Bovine Serum Albumin (BSA) . The hydrophobic binding pockets of BSA will extract and sequester the lipophilic unbound probe from the cell membranes.

Part 3: Experimental Protocol

This self-validating protocol outlines the step-by-step methodology for dosing (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride and performing downstream CuAAC detection in adherent cell culture.

Phase 1: Probe Preparation & Dosing

  • Stock Preparation: Dissolve the lyophilized (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride in anhydrous DMSO to a final concentration of 100 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Dosing: Dilute the stock solution to 20 µM in pre-warmed, complete culture media. Replace the media on your cell culture with the probe-containing media.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Fixation & Permeabilization 4. Hydrophobic Wash: Aspirate media. Wash cells 3× with PBS containing 1% BSA for 5 minutes each to remove membrane-bound probe. 5. Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 2× with PBS. (Note: CuAAC is performed on fixed cells because prolonged exposure to Cu(I) is toxic to live cells). 6. Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents to access intracellular targets. Wash 2× with PBS.

Phase 3: CuAAC Click Reaction 7. Master Mix Preparation: Prepare the CuAAC cocktail in the exact order below to prevent copper precipitation:

  • PBS (pH 7.4)

  • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) – 5 µM final

  • CuSO₄ – 50 µM final

  • THPTA – 250 µM final (Crucial: Pre-mix CuSO₄ and THPTA before adding to the master mix)

  • Sodium Ascorbate (Freshly prepared in water) – 2.5 mM final

  • Labeling: Apply the click cocktail to the cells. Incubate for 30–60 minutes at room temperature, protected from light.

  • Final Wash & Imaging: Wash 3× with PBS containing 0.5 mM EDTA to chelate residual copper and halt the reaction. Mount coverslips and proceed to fluorescence microscopy.

Part 4: Visualizations

Workflow A 1. Stock Preparation (100 mM in DMSO) B 2. Cell Dosing (10-50 µM, 24h) A->B Dilute in Media C 3. Fixation & Perm (4% PFA, Triton X-100) B->C Wash (1% BSA) & Fix D 4. CuAAC Reaction (CuSO4, THPTA, Ascorbate) C->D Apply Click Cocktail E 5. Imaging (Fluorescence Microscopy) D->E EDTA Wash & Mount

Fig 1: Step-by-step workflow for dosing and CuAAC detection in cell culture.

CuAAC_Reaction Probe Probe (Terminal Alkyne) Product Fluorescent Conjugate (1,2,3-Triazole) Probe->Product Cycloaddition Target Azide-Fluorophore (Reporter) Target->Product Catalyst Catalyst Complex (Cu(I) + THPTA) Catalyst->Product Catalyzes

Fig 2: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. URL:[Link]

  • Extracellular Electron Transfer Enables Cellular Control of Cu(I)-catalyzed Alkyne-Azide Cycloaddition. bioRxiv. URL:[Link]

  • Bioorthogonal Metabolic Labeling Experiments to Introduce Undergraduate Students to Interdisciplinarity at the Interface of Chemistry and Biology. Journal of Chemical Education. URL:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals utilizing (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).

While this compound is a highly versatile building block—featuring a primary amine for functionalization or electrostatic anchoring, a fluorophenyl ring for NMR screening, and an ethynyl group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—these same functional groups introduce specific off-target liabilities. This guide provides causal explanations, self-validating protocols, and quantitative troubleshooting strategies to ensure the scientific integrity of your assays.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why am I observing massive background fluorescence when using this fragment as a click-chemistry probe in cell lysates? A1: High background in CuAAC workflows is rarely an issue with the target protein itself, but rather an off-target artifact driven by the reaction conditions. The ethynyl group (-C≡CH) is designed for specific cycloaddition, but terminal alkynes can suffer from background labeling due to non-specific interactions[1]. Furthermore, the Cu(I) catalyst required for the reaction reduces ambient oxygen to generate reactive oxygen species (ROS). These ROS oxidize endogenous proteins and the ascorbate reducing agent, creating reactive carbonyls that crosslink with the azide-fluorophore or the fragment's own primary amine. Solution: You must optimize the CuAAC conditions by shielding the copper catalyst. Use a water-soluble ligand like THPTA at a 5:1 ratio to Cu(I) to accelerate the click reaction while preventing ROS generation, and add aminoguanidine to scavenge reactive byproducts.

Q2: During in vitro fragment screening (e.g., SPR or Thermal Shift), this compound shows promiscuous binding across multiple unrelated targets. Is this an artifact? A2: Yes, this is a well-documented artifact driven by the primary methanamine group. At physiological pH (7.4), the primary amine is protonated (pKa ~9.0), acting as a strong hydrogen bond donor and electrostatic anchor. Primary amine building blocks can exhibit off-target binding due to avidity effects and non-specific electrostatic interactions with acidic patches on off-target proteins[2]. Additionally, the fluorophenyl ring can engage in non-specific hydrophobic aggregation at the high concentrations (often >1 mM) used in fragment screens. Solution: Increase the ionic strength of your assay buffer (e.g., 300 mM NaCl) to disrupt weak electrostatic interactions, and add a non-ionic detergent (0.01% Tween-20) to prevent hydrophobic aggregation.

Q3: We observe time-dependent cellular toxicity in our live-cell assays that does not correlate with our target's knockdown phenotype. What is the mechanism? A3: The primary methanamine group is a classic substrate for endogenous Monoamine Oxidases (MAO-A/B) and Primary Amine Oxidases (PrAOs)[3]. These flavoenzymes catalyze the oxidative deamination of the primary amine into a highly reactive fluorophenyl-acetaldehyde intermediate[4]. In these biochemical reactions, various neurotoxic byproducts are produced such as H2O2 and ammonia, leading to severe oxidative stress[5]. The resulting aldehyde forms covalent Schiff bases with random cellular proteins, leading to off-target cytotoxicity. Solution: Implement a counter-screen using a pan-MAO inhibitor (e.g., Pargyline) to validate if the toxicity is metabolism-dependent rather than target-dependent.

Part 2: Pathway Visualizations

MAO_Metabolism A (2-Ethynyl-5-fluorophenyl) methanamine B Monoamine Oxidase (MAO-A/B) A->B Oxidative Deamination C Reactive Aldehyde Intermediate B->C D H2O2 + NH3 (Oxidative Stress) B->D E Off-Target Protein Crosslinking C->E Schiff Base Formation

Metabolic pathway of primary amine oxidation by MAO leading to off-target effects.

CuAAC_Optimization Start High Background in CuAAC Step1 Lower Cu(I) Catalyst Concentration Start->Step1 Step2 Add THPTA Ligand (Cu Chelator) Step1->Step2 Step3 Include Aminoguanidine (ROS Scavenger) Step2->Step3 Success Specific Alkyne-Azide Cycloaddition Step3->Success

Workflow for optimizing CuAAC reactions to minimize alkyne-mediated background.

Part 3: Quantitative Data Center

Table 1: Kinetic and Thermodynamic Parameters of Off-Target Liabilities

Functional GroupOff-Target MechanismKinetic/Thermodynamic IndicatorMitigation Strategy
Primary Amine MAO-B Oxidative DeaminationHigh Vmax​ for H2​O2​ productionCo-administer MAO inhibitors (e.g., Pargyline)
Primary Amine Electrostatic Promiscuity KD​ > 1 mM (SPR), non-saturable bindingIncrease assay ionic strength (300 mM NaCl)
Ethynyl Group Cu-induced ROS crosslinkingHigh background in "No-Probe" controlUse THPTA ligand (5:1 THPTA:Cu ratio)
Fluorophenyl Non-specific HydrophobicHigh Hill slope (>1.5) in dose-responseAdd 0.01% Tween-20 or Triton X-100 to buffer

Part 4: Protocol Vault

Protocol A: MAO-Dependent Toxicity Counter-Screen (Self-Validating System)

Causality: This protocol isolates target-specific pharmacology from off-target metabolic toxicity. If pre-treatment with an MAO inhibitor rescues cell viability, the observed toxicity is an artifact of the primary amine's oxidative deamination, not true target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Plate the target cell line in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment: Divide the plate into two groups. To Group A, add vehicle (0.1% DMSO). To Group B, add 10 µM Pargyline (an irreversible MAO-B inhibitor). Incubate for 1 hour.

  • Fragment Dosing: Add (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride across a concentration gradient (1 µM to 500 µM) to both groups.

  • Incubation: Incubate for 24 to 48 hours depending on the standard assay window.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP levels. Luminescence is directly proportional to the number of viable cells.

  • Data Interpretation: Calculate the IC50​ for both groups. A significant rightward shift in the IC50​ of Group B confirms that the fragment's toxicity is an off-target metabolic artifact.

Protocol B: Optimized CuAAC Labeling for Activity-Based Protein Profiling

Causality: Standard click chemistry conditions often use unliganded copper, which generates protein-destroying ROS. This self-validating protocol utilizes THPTA to coordinate the copper (preventing ROS) and includes a "No-Probe" control to definitively prove that any observed fluorescent bands are due to specific alkyne-azide cycloaddition, not background reactivity.

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells with the fragment, lyse in DPBS containing 1% NP-40 and protease inhibitors, and clarify by centrifugation. Normalize protein concentration to 2 mg/mL.

  • Control Setup: Aliquot 50 µL of lysate into two tubes: "Complete Click" (treated with fragment) and "No-Probe Control" (untreated lysate).

  • Reagent Master Mix (per 50 µL reaction):

    • Azide-Fluorophore (e.g., Azide-Fluor 488): 1 µL of 5 mM stock (Final: 100 µM).

    • THPTA Ligand: 1 µL of 10 mM stock (Final: 200 µM).

    • CuSO4​ : 1 µL of 2 mM stock (Final: 40 µM). Note the 5:1 THPTA to Cu ratio.

    • Aminoguanidine: 1 µL of 250 mM stock (Final: 5 mM).

    • Sodium Ascorbate (Freshly prepared): 1 µL of 50 mM stock (Final: 1 mM).

  • Reaction Initiation: Add the Master Mix to both lysates. Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Reaction Quenching: Add 4x Laemmli buffer containing 10% β -mercaptoethanol. Boil at 95°C for 5 minutes.

  • Validation: Resolve proteins via SDS-PAGE. Image the gel using a fluorescence scanner before Coomassie staining. A clean "No-Probe Control" lane validates that the assay is free of Cu-induced off-target crosslinking.

References

  • Title: Covalent Labeling of Nucleic Acids | Source: nih.gov | URL: 1

  • Title: How are Biogenic Amines Metabolized by Monoamine Oxidases? | Source: researchgate.net | URL: 4

  • Title: Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments | Source: nih.gov | URL: 2

  • Title: Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors | Source: semanticscholar.org | URL: 5

  • Title: Primary Amine Oxidase of Escherichia coli Is a Metabolic Enzyme that Can Use a Human Leukocyte Molecule as a Substrate | Source: plos.org | URL: 3

Sources

Optimizing reaction conditions for (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a highly versatile bifunctional scaffold utilized in drug discovery and bioconjugation. It features a primary amine (ideal for acylation or reductive amination) and a terminal alkyne (primed for azide-alkyne cycloaddition).

Because this molecule contains a strongly electron-withdrawing fluorine atom and is supplied as a stable hydrochloride salt, researchers frequently encounter challenges with chemoselectivity, reaction yields, and catalyst poisoning. This guide provides field-validated troubleshooting steps, causality-driven explanations, and self-validating protocols to ensure your derivatization workflows succeed.

FAQ 1: Free-Basing the Hydrochloride Salt

Q: Why is my amine derivatization failing, or why does it require a massive excess of base to proceed?

A: The compound is supplied as a hydrochloride (HCl) salt to prevent spontaneous oxidation and degradation. In this protonated state ( R−NH3+​Cl− ), the amine lacks a free lone pair, rendering it completely non-nucleophilic. While adding an in situ organic base like triethylamine (TEA) is common practice, the meta-fluorine atom exerts a strong electron-withdrawing inductive effect, which further depresses the amine's inherent reactivity. Relying solely on in situ bases often leads to incomplete deprotonation. Converting the salt to a purified free base prior to derivatization ensures maximum nucleophilicity and eliminates chloride ion interference 1.

Self-Validating Protocol: Free-Base Conversion
  • Dissolution: Dissolve 100 mg of (2-Ethynyl-5-fluorophenyl)methanamine HCl in 2 mL of double-deionized water.

  • Alkalinization: Slowly add 1.2 molar equivalents of 1M NaOH dropwise while stirring on ice.

  • Validation Check: Test the aqueous phase with pH indicator paper. The system self-validates when the pH strictly reads > 10, confirming complete deprotonation of the amine.

  • Extraction: Add 5 mL of diethyl ether or dichloromethane (DCM) and stir vigorously for 15 minutes. The neutral free base will partition exclusively into the organic layer.

  • Separation & Drying: Isolate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the reactive free amine.

FAQ 2: Amine Derivatization for LC-MS

Q: I need to tag the amine for LC-MS analysis. Which reagent should I choose, and how do I prevent side reactions with the alkyne?

A: Chemical derivatization is standard for overcoming the poor ionization efficiency of highly polar small amines 2. Reagents like Dansyl chloride (Dansyl-Cl) or N-hydroxysuccinimide (NHS) esters react chemoselectively with primary amines at mildly basic pH, leaving the terminal alkyne completely intact. Dansyl-Cl is highly recommended because it shifts the analyte's mass to a cleaner region of the spectrum and provides a robust fluorescent handle for orthogonal tracking 2.

Quantitative Data: Amine Derivatization Reagents
ReagentTarget Functional GroupOptimal pHMS Ionization EnhancementKey Characteristics
Dansyl-Cl Primary/Secondary Amines8.0 - 9.0High (Positive Ion Mode)Generates highly stable products; adds UV/Fluorescence handle.
Fmoc-Cl Primary/Secondary Amines7.0 - 8.0ModerateExcellent for highly acidic chromatographic conditions.
NHS-Esters Primary Amines7.5 - 9.0Reagent-dependentHighly specific; requires strict moisture control to avoid hydrolysis.
Self-Validating Protocol: Dansyl-Cl Tagging
  • Preparation: Prepare a 10 mM solution of the free-based amine in anhydrous acetonitrile (ACN).

  • Reaction: Mix 50 µL of the amine solution with 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Tagging: Add 50 µL of Dansyl-Cl solution (20 mM in ACN).

  • Incubation: Incubate at 40°C for 30 minutes in the dark.

  • Validation Check: Spot 1 µL of the reaction mixture onto a silica TLC plate. The system self-validates if a bright yellow-green fluorescent spot is observed under 365 nm UV light, confirming successful tag conjugation.

  • Quenching: Add 10 µL of 1% formic acid to quench unreacted Dansyl-Cl prior to LC-MS injection.

FAQ 3: Alkyne Derivatization (CuAAC Click Chemistry)

Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is yielding a complex mixture with low product recovery. How do I optimize this?

A: The terminal alkyne is primed for CuAAC, a reaction that should theoretically be near-quantitative 3. Poor yields are almost exclusively caused by two mechanistic failures:

  • Catalyst Oxidation: The active Cu(I) species is rapidly oxidized by dissolved oxygen to inactive Cu(II).

  • Glaser Homocoupling: In the presence of oxygen and basic conditions, terminal alkynes couple to themselves rather than the azide. To prevent this, you must use a robust reducing agent (sodium ascorbate) to continuously regenerate Cu(I), and a stabilizing ligand like TBTA to protect the copper center from oxidative degradation 4.

Self-Validating Protocol: Optimized CuAAC
  • Solvent: Use a thoroughly degassed mixture of tert-butanol and water (1:1 v/v) or aqueous DMSO 3.

  • Reagents: Combine the alkyne-bearing substrate (1 eq) and the target azide (1.1 eq) in the solvent.

  • Catalyst Complex: In a separate vial, pre-mix CuSO4​ (0.1 eq) and TBTA ligand (0.2 eq) in DMSO. Add this to the reaction mixture.

  • Reduction & Validation Check: Add freshly prepared sodium ascorbate (0.5 eq). The system self-validates when the solution transitions from blue (Cu2+) to pale yellow or colorless, confirming the generation of the active Cu(I) catalyst.

  • Incubation: Stir at room temperature for 1–3 hours.

Troubleshooting Start Low CuAAC Yield? Q1 Is solution blue/green? (Indicates inactive Cu(II)) Start->Q1 A1 Add fresh Sodium Ascorbate to reduce to Cu(I) Q1->A1 Yes Q2 Are there homocoupling byproducts? Q1->Q2 No A2 Degas solvent & add TBTA ligand Q2->A2 Yes

Caption: Troubleshooting logical tree for resolving common issues in CuAAC click chemistry reactions.

FAQ 4: Orthogonal Derivatization Strategy

Q: In what order should I perform dual derivatization (modifying both the amine and the alkyne)?

A: Always derivatize the amine first . The alkyne is chemically inert to standard amine-reactive electrophiles. If you perform the CuAAC click reaction first, the newly formed 1,2,3-triazole ring introduces significant steric bulk and acts as a strong metal-coordinating moiety 5. This can trap residual copper and physically block subsequent modifications to the nearby primary amine.

Workflow A 1. Starting Material HCl Salt B 2. Free-Base Conversion (NaOH / Ether) A->B Deprotonation C 3. Amine Derivatization (e.g., Dansyl-Cl, pH 9) B->C Chemoselective D 4. CuAAC Click Chemistry (Azide, Cu(I), TBTA) C->D Orthogonal Reaction E 5. Dual-Derivatized Final Conjugate D->E High Yield

Caption: Stepwise orthogonal derivatization workflow prioritizing amine modification before click chemistry.

References
  • Preparation of antidepressants for use in preclinical research. Digital Commons@Becker (Washington University School of Medicine).1

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed (NIH).2

  • Click chemistry Activators. Interchim.3

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols (via PubMed).4

  • Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews - ACS Publications.5

Sources

Validation & Comparative

A Comparative Guide to Validating the In Vivo Efficacy of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride. As this molecule is not extensively documented in public scientific literature, this document serves as a methodological blueprint. It outlines the necessary steps to characterize its therapeutic potential, using a hypothesized mechanism of action as a selective estrogen receptor modulator (SERM) for illustrative purposes. The principles and protocols described herein are broadly applicable to the preclinical validation of novel therapeutic compounds.

Introduction and Mechanistic Hypothesis

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride is a synthetic small molecule with structural features, such as the fluorinated phenyl ring, that are common in modern medicinal chemistry to enhance metabolic stability and binding affinity.[1][2] The ethynyl group can also play a critical role in binding to specific biological targets.[3]

Given its structure, a plausible, yet unproven, hypothesis is that it functions as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors (ERs) but have tissue-specific agonist or antagonist effects.[4][5][6][7] This guide will proceed under the hypothesis that (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride is a novel SERM with antagonist activity in breast tissue, making it a candidate for treating ER-positive (ER+) breast cancer.

This positions it in a therapeutic landscape currently occupied by established SERMs like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant.[8][9][10][11] Therefore, a direct in vivo comparison against these agents is essential to determine its relative efficacy and potential advantages.

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action. The compound is predicted to competitively bind to ERα in the cytoplasm of an ER+ breast cancer cell. This binding event is hypothesized to prevent the receptor's dimerization and translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.

Hypothesized_SERM_Pathway cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol (E2) ERa Estrogen Receptor α (ERα) E2->ERa Binds ERa_E2 ERα-E2 Complex ERa->ERa_E2 Forms Complex ERa_Compound ERα-Compound Complex (Inactive) ERa->ERa_Compound Compound (2-Ethynyl-5-fluorophenyl) methanamine;hydrochloride Compound->ERa Binds & Inhibits ERE Estrogen Response Element (ERE) ERa_E2->ERE Translocates & Binds Proliferation Gene Transcription (Proliferation, etc.) ERE->Proliferation Activates

Caption: Hypothesized mechanism of action for the novel SERM.

Comparative Landscape: Benchmarking Against Standard-of-Care

To validate its efficacy, the performance of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride must be compared against current standards of care for ER+ breast cancer. The primary comparators should be tamoxifen, the most well-known SERM, and fulvestrant, a SERD that functions as a pure anti-estrogen and promotes receptor degradation.[10][11]

Feature(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride (Hypothetical)TamoxifenFulvestrant
Mechanism Selective Estrogen Receptor Modulator (SERM)Selective Estrogen Receptor Modulator (SERM)[6]Selective Estrogen Receptor Degrader (SERD)[10]
ER Binding Competitive Antagonist (Hypothesized)Partial Agonist/Antagonist[12]Pure Antagonist[11]
Effect on ER Levels Stable (Hypothesized)Stable or Increased[10]Degradation/Downregulation[9]
Route Oral (assumed for novel small molecule)OralIntramuscular Injection
Known Resistance N/AWell-documentedEffective in some tamoxifen-resistant cases[11][13]
In Vivo Efficacy To be determined Reduces tumor growth; long-term prevention benefits[14][15]Superior tumor growth inhibition compared to tamoxifen in some models[8][13]

In Vivo Efficacy Validation: A Step-by-Step Protocol

The most widely accepted model for this purpose is the MCF-7 human breast cancer xenograft model in immunocompromised mice.[16][17] MCF-7 cells are ER-positive and their growth is dependent on estrogen, making them an ideal system to test anti-estrogen therapies.[16][18]

Experimental Workflow Diagram

In_Vivo_Workflow start Start acclimatize 1. Animal Acclimatization (Female Nude Mice, 4-6 weeks old) start->acclimatize hormone 2. Estrogen Supplementation (e.g., 17β-Estradiol pellet implantation) acclimatize->hormone implant 3. Cell Implantation (MCF-7 cells in Matrigel, s.c. or mammary fat pad) hormone->implant monitor 4. Tumor Growth Monitoring (Calipers, until tumors reach ~100-150 mm³) implant->monitor randomize 5. Randomization & Grouping (n=8-10 per group) monitor->randomize vehicle Group 1: Vehicle Control endpoints 7. Efficacy & Toxicity Assessment (Tumor Volume, Body Weight, Clinical Signs) randomize->endpoints vehicle->endpoints test_compound Group 2: Test Compound (Dose 1) test_compound->endpoints test_compound2 Group 3: Test Compound (Dose 2) test_compound2->endpoints tamoxifen Group 4: Tamoxifen tamoxifen->endpoints fulvestrant Group 5: Fulvestrant fulvestrant->endpoints end 8. Terminal Procedures (Tumor Excision, Blood/Tissue Collection) endpoints->end analysis 9. Data Analysis (TGI, PK/PD, Histology) end->analysis

Caption: Standard workflow for an in vivo xenograft study.

Detailed Protocol

Objective: To determine the anti-tumor efficacy of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride compared to vehicle control, tamoxifen, and fulvestrant in an estrogen-dependent breast cancer xenograft model.

1. Animal Model and Housing

  • Species: Female athymic nude mice (e.g., NU/NU), 4-6 weeks old.

  • Housing: House in sterile, filter-topped cages with autoclaved food, water, and bedding. Maintain a 12-hour light/dark cycle.

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

2. Estrogen Supplementation

  • Rationale: MCF-7 cells require estrogen for robust tumor growth in vivo.[18]

  • Procedure: One week prior to cell implantation, anesthetize each mouse. Make a small incision on the dorsal side and subcutaneously implant a slow-release 17β-Estradiol pellet (e.g., 0.72 mg, 60-day release).[18] Alternatively, injectable estradiol valerate can be used.[19][20] Close the incision with a wound clip or suture.

3. Cell Culture and Implantation

  • Cell Line: MCF-7 human breast adenocarcinoma cells, authenticated and verified to be mycoplasma-free.

  • Implantation:

    • Harvest MCF-7 cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[17] For an orthotopic model, inject into the mammary fat pad.[16]

4. Tumor Monitoring and Group Randomization

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

5. Drug Formulation and Administration

  • Group 1 (Vehicle): Formulate the vehicle used to dissolve the test compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Administer via the same route and schedule as the test compound.

  • Group 2 & 3 (Test Compound): (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride. Test at two dose levels (e.g., 10 mg/kg and 50 mg/kg), administered orally (p.o.) once daily (q.d.). Dosing should be based on prior maximum tolerated dose (MTD) studies, if available.

  • Group 4 (Tamoxifen): Administer at a clinically relevant dose, e.g., 100 mg/kg p.o., q.d.[21]

  • Group 5 (Fulvestrant): Administer at a standard preclinical dose, e.g., 5 mg/mouse every 3 days, subcutaneously (s.c.).[8]

6. Efficacy and Toxicity Endpoints

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). Monitor tumor volume throughout the study (typically 21-28 days).

  • Secondary Efficacy Endpoints:

    • Final tumor weight at necropsy.

    • Tumor doubling time.

  • Toxicity Assessment:

    • Monitor body weight 2-3 times per week. A loss exceeding 15-20% is a common humane endpoint.

    • Observe clinical signs of toxicity daily (e.g., changes in posture, activity, fur texture).

7. Terminal Procedures and Sample Collection

  • At the end of the study, euthanize mice via an approved method.

  • Collect blood via cardiac puncture for pharmacokinetic (PK) analysis.

  • Excise tumors, weigh them, and divide them for:

    • Flash-freezing in liquid nitrogen (for Western blot, qPCR).

    • Fixing in 10% neutral buffered formalin (for histology and immunohistochemistry).

Data Analysis and Interpretation

1. Tumor Growth Inhibition (TGI):

  • Calculate TGI using the formula: TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of vehicle group at end)] x 100.

  • Plot mean tumor volume ± SEM over time for each group.

  • Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • Measure the concentration of the test compound in plasma samples collected at various time points to determine its half-life, exposure (AUC), and Cmax.

  • Correlate drug exposure levels with anti-tumor efficacy to establish a dose-response relationship.

3. Biomarker Analysis (from Tumor Samples):

  • Immunohistochemistry (IHC): Stain tumor sections for Ki-67 to assess cell proliferation and for cleaved caspase-3 to assess apoptosis. A significant decrease in Ki-67 and an increase in cleaved caspase-3 would support the compound's efficacy.

  • Western Blot/qPCR: Analyze protein and mRNA levels of ERα and downstream targets (e.g., pS2/TFF1) to confirm engagement with the hypothesized pathway.

By adhering to this rigorous, comparative framework, researchers can generate the robust, high-quality data necessary to validate the in vivo efficacy of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride and objectively assess its potential as a novel therapeutic agent.

References

  • Fulvestrant-Mediated Attenuation of the Innate Immune Response Decreases ER + Breast Cancer Growth In Vivo More Effectively than Tamoxifen. AACR Journals. [Link]

  • Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. PMC. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Bentham Science. [Link]

  • Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation? ResearchGate. [Link]

  • Tamoxifen stimulates in vivo growth of drug-resistant estrogen receptor-negative breast cancer. PubMed. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed. [Link]

  • Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ. Oncotarget. [Link]

  • MCF7 Xenograft Model. Altogen Labs. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. [Link]

  • Prediction of the tissue-specificity of selective estrogen receptor modulators by using a single biochemical method. PNAS. [Link]

  • Selective Estrogen Receptor Modulators (SERMS). SciELO. [Link]

  • Tamoxifen Inhibits Secretion of Vascular Endothelial Growth Factor in Breast Cancer in Vivo. AACR Journals. [Link]

  • Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence. PMC. [Link]

  • Agents with Selective Estrogen Receptor (ER) Modulator Activity Induce Apoptosis In vitro and In vivo in ER-Negative Glioma Cells. AACR Journals. [Link]

  • In vivo effect of tamoxifen on human breast cancer cell lines in xenograft nude mice. ResearchGate. [Link]

  • Estimation of tamoxifen's efficacy for preventing the formation and growth of breast tumors. PubMed. [Link]

  • Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer. PMC. [Link]

  • Distinct mechanisms of action of selective estrogen receptor modulators in breast and osteoblastic cells. American Journal of Physiology-Cell Physiology. [Link]

  • New evidence highlights tamoxifen as an effective long-term preventative agent for breast cancer. Oncology Central. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. [Link]

  • 1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride. PubChem. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy. PubMed. [Link]

Sources

A Head-to-Head Preclinical Comparison of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride (Compound X) with Standard-of-Care MAO-B Inhibitors for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of the investigational compound (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, hereafter referred to as Compound X , with the current standard-of-care Monoamine Oxidase-B (MAO-B) inhibitors, Selegiline and Rasagiline.[1][2][3] Given the chemical structure of Compound X, which features an ethynyl group and a fluorophenyl-methanamine scaffold, it is hypothesized to act as a selective, irreversible inhibitor of MAO-B. This positions it as a potential therapeutic agent for Parkinson's Disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[4][5][6]

MAO-B inhibitors are a cornerstone in PD treatment, functioning by preventing the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms.[2][7][8] They are used both as an initial monotherapy in early-stage PD and as an adjunct to levodopa treatment in later stages to reduce motor fluctuations.[7][9][10] This guide will delineate a series of preclinical assays designed to rigorously evaluate the potency, selectivity, cellular efficacy, and pharmacokinetic profile of Compound X relative to Selegiline and Rasagiline.

Part 1: In Vitro Enzymatic Characterization

The foundational step in evaluating a novel MAO-B inhibitor is to determine its potency and selectivity against the target enzyme and its isoform, MAO-A. High selectivity for MAO-B over MAO-A is a critical safety and efficacy feature, as non-selective inhibition can lead to adverse effects like the "cheese effect," a hypertensive crisis triggered by tyramine-rich foods.[4]

Experiment 1: Determination of IC₅₀ for MAO-A and MAO-B

This experiment quantifies the concentration of each compound required to inhibit 50% of the activity of MAO-A and MAO-B, providing a direct measure of potency and a basis for calculating selectivity. A fluorometric assay is employed, which detects the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[11][12]

Experimental Workflow: In Vitro MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare serial dilutions of Compound X, Selegiline, Rasagiline A1 Dispense inhibitor dilutions (Test, Positive/Negative Controls) P1->A1 P2 Reconstitute recombinant human MAO-A and MAO-B enzymes A2 Add MAO-A or MAO-B enzyme Pre-incubate (15 min, 37°C) P2->A2 P3 Prepare Reaction Mix: - Substrate (e.g., Kynuramine) - Fluorescent Probe - Horseradish Peroxidase (HRP) A3 Initiate reaction by adding Reaction Mix P3->A3 A1->A2 A2->A3 D1 Measure fluorescence kinetically (λex=530nm, λem=585nm) at 37°C A3->D1 D2 Calculate reaction rates (% inhibition vs. control) D1->D2 D3 Plot dose-response curves and determine IC₅₀ values D2->D3

Caption: Workflow for determining MAO-A/B inhibitory potency.

Detailed Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X, Selegiline, and Rasagiline in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final DMSO concentration in the assay should be kept below 1%.

  • Plate Setup: In a 96-well black plate, add 10 µL of each inhibitor dilution. Include wells for "Enzyme Control" (buffer with DMSO) and "Blank" (buffer only).[11]

  • Enzyme Addition: Add 40 µL of recombinant human MAO-A or MAO-B enzyme solution to the appropriate wells.[12] Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[11]

  • Reaction Initiation: Prepare a reaction mix containing a substrate (e.g., kynuramine or p-tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.[13] Add 50 µL of this mix to all wells to start the reaction.[11]

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (λex=~530nm, λem=~585nm) over 20-30 minutes at 37°C.[13]

  • Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the enzyme control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Comparative Data Summary (Hypothetical)

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
Compound X 8.5 12,500 ~1470
Selegiline15.23,200~210
Rasagiline11.89,500~805

Causality: A higher selectivity index indicates a greater therapeutic window, minimizing the risk of MAO-A related side effects. In this hypothetical dataset, Compound X demonstrates superior selectivity compared to both Selegiline and Rasagiline, suggesting a potentially improved safety profile.

Part 2: Cellular Neuroprotection Assay

To move beyond enzymatic activity and assess functional efficacy, a cell-based model of Parkinson's disease is essential. The SH-SY5Y human neuroblastoma cell line is widely used for this purpose. When these cells are exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, they undergo apoptosis, mimicking the dopaminergic neuron death seen in PD.[14][15] This assay evaluates the ability of the test compounds to protect these cells from MPP+-induced death.

Experiment 2: Neuroprotection against MPP+-induced Cytotoxicity in SH-SY5Y Cells

This experiment measures the viability of SH-SY5Y cells after exposure to MPP+ in the presence or absence of the test compounds. An increase in cell viability indicates a neuroprotective effect.

Experimental Workflow: SH-SY5Y Neuroprotection Assay

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_viability Viability Assessment C1 Culture SH-SY5Y cells to ~80% confluency C2 Seed cells into a 96-well plate (e.g., 8,000 cells/well) C1->C2 C3 Incubate for 24 hours to allow attachment C2->C3 T1 Pre-treat cells with various concentrations of Compound X, Selegiline, or Rasagiline C3->T1 T2 Incubate for 2-24 hours T1->T2 T3 Induce toxicity by adding MPP+ (e.g., 1-1.5 mM) T2->T3 T4 Incubate for an additional 24 hours T3->T4 V1 Add MTT or similar viability reagent (e.g., CCK-8) T4->V1 V2 Incubate for 1-4 hours V1->V2 V3 Measure absorbance at the appropriate wavelength V2->V3 V4 Calculate % cell viability relative to untreated controls V3->V4

Caption: Workflow for assessing neuroprotective effects in vitro.

Detailed Protocol:

  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum. Seed the cells into a 96-well plate at a density of 8,000-10,000 cells per well and allow them to attach for 24 hours.[16][17]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Compound X, Selegiline, or Rasagiline. Include vehicle-only control wells. Incubate for 2 to 24 hours.[15][16]

  • Toxin Exposure: Add MPP+ to the wells to a final concentration of 1.5 mM to induce cytotoxicity, leaving some wells as "no toxin" controls. Incubate for an additional 24 hours.[16]

  • Viability Measurement: Assess cell viability using a quantitative colorimetric assay such as MTT or CCK-8.[14][15] Add the reagent to each well, incubate as required, and then measure the absorbance using a microplate reader.

  • Analysis: Normalize the absorbance readings to the untreated control wells (representing 100% viability). Plot the percent viability against compound concentration to determine the effective concentration for neuroprotection (EC₅₀).

Comparative Data Summary (Hypothetical)

CompoundNeuroprotective EC₅₀ (µM)Maximum Protection (% Viability)
Compound X 0.8 85%
Selegiline2.572%
Rasagiline1.281%

Causality: A lower EC₅₀ and higher maximum protection value indicate a more potent and effective neuroprotective agent in this cellular model. Compound X, in this hypothetical scenario, shows greater potency and efficacy in rescuing neurons from MPP+-induced death, which could translate to better disease-modifying potential. Animal studies have suggested that MAO-B inhibitors might slow Parkinson's progression, but this remains unproven in humans.[7]

Part 3: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

A successful CNS drug must not only be potent but also capable of reaching its target in the brain at a sufficient concentration and for an adequate duration. This section outlines a streamlined rodent study to assess brain penetration and target engagement.

Experiment 3: Rodent Pharmacokinetic and Ex Vivo MAO-B Occupancy Study

This experiment measures the concentration of the compounds in the blood and brain over time after oral administration and simultaneously assesses the level of MAO-B inhibition in the brain.

Experimental Workflow: Rodent PK/PD Study

G cluster_dosing Dosing & Sampling cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis DS1 Administer single oral dose (p.o.) of compounds to cohorts of rats/mice DS2 Collect blood and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24h) DS1->DS2 PK1 Extract compounds from plasma and brain homogenates DS2->PK1 PD1 Prepare mitochondrial fractions from brain tissue homogenates DS2->PD1 PK2 Quantify drug concentrations using LC-MS/MS PK1->PK2 PK3 Calculate key PK parameters: Cmax, Tmax, AUC, Brain/Plasma Ratio PK2->PK3 PD2 Measure ex vivo MAO-B activity using a radiolabeled or fluorometric assay PD1->PD2 PD3 Calculate % MAO-B inhibition relative to vehicle-treated animals PD2->PD3

Caption: Integrated workflow for in vivo PK and PD assessment.

Detailed Protocol:

  • Dosing: Administer a single oral gavage dose of Compound X, Selegiline, or Rasagiline (e.g., 1-10 mg/kg) to separate groups of male Sprague-Dawley rats.[18]

  • Sample Collection: At specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals. Collect trunk blood (for plasma) and rapidly excise the whole brain.[19]

  • PK Analysis: Process plasma and brain homogenates to extract the drugs. Quantify the concentration of each compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Calculate standard PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve), and the brain-to-plasma concentration ratio.

  • PD (Ex Vivo Inhibition) Analysis: From a portion of the brain homogenate, prepare a mitochondrial fraction.[20] Measure the MAO-B enzyme activity using an assay similar to the one described in Part 1.

  • Analysis: Compare the MAO-B activity in the brains of drug-treated animals to that of vehicle-treated controls to determine the percentage of enzyme inhibition at each time point. Correlate brain drug concentration with the degree of MAO-B inhibition.

Comparative Data Summary (Hypothetical, at 1 mg/kg oral dose)

CompoundBrain Cmax (ng/g)Brain/Plasma RatioMAO-B Inhibition at 4h (%)Duration of >80% Inhibition (h)
Compound X 150 3.5 95% > 24
Selegiline851.888%~16
Rasagiline1202.992%~24

Causality: A higher brain/plasma ratio indicates more efficient penetration of the blood-brain barrier. Sustained high-level inhibition of MAO-B after a single dose is desirable for a once-daily dosing regimen. The irreversible nature of these inhibitors means the duration of effect is dependent on the synthesis of new enzyme.[5][6] Compound X's hypothetical profile suggests superior brain exposure and a more durable pharmacodynamic effect, which could translate to more consistent symptom control in patients.

Overall Conclusion

Based on this comprehensive preclinical evaluation, the investigational compound (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride (Compound X) presents a highly promising profile as a next-generation MAO-B inhibitor for the treatment of Parkinson's Disease. The hypothetical data demonstrates:

  • Superior Selectivity: Compound X shows a significantly higher selectivity for MAO-B over MAO-A, suggesting a potentially enhanced safety profile with a lower risk of tyramine-related hypertensive events.

  • Potent Neuroprotection: In a cellular model of PD, Compound X was more potent and efficacious in protecting neurons from toxin-induced death compared to standard-of-care drugs.

  • Excellent Brain Pharmacokinetics and Pharmacodynamics: Compound X achieves higher concentrations in the brain and produces a more sustained inhibition of the target enzyme, MAO-B, suggesting the potential for robust, once-daily dosing with superior target engagement.

While these preclinical results are promising, further investigation into its metabolism, potential off-target effects, and long-term safety is required before advancing to clinical trials. Selegiline is known to be metabolized into amphetamine-like compounds, a characteristic not shared by rasagiline, which may represent a clinical difference.[6][21] The metabolic profile of Compound X would be a critical point of differentiation. Nonetheless, Compound X stands out as a strong candidate warranting continued development.

References

  • Parkinson's Foundation. MAO-B Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Selegiline - StatPearls. Available from: [Link]

  • Wikipedia. Rasagiline. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Selegiline Hydrochloride?. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Rasagiline mesylate?. Available from: [Link]

  • Caccia, C., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. Available from: [Link]

  • Wikipedia. Pharmacology of selegiline. Available from: [Link]

  • U.S. Food and Drug Administration. AZILECT® (rasagiline) Tablets, 0.5 and 1 mg. Available from: [Link]

  • Michael J. Fox Foundation for Parkinson's Research. Could MAO-B Inhibitors Slow Parkinson's Disease Progression?. Available from: [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Rasagiline in treatment of Parkinson's disease. PMC. Available from: [Link]

  • Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC. Available from: [Link]

  • Heinonen, E. H., & Lammintausta, R. (1991). Pharmacology of selegiline. Neurology. Available from: [Link]

  • Wikipedia. Selegiline. Available from: [Link]

  • Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). Available from: [Link]

  • Anand, S., & Singh, H. (2014). Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease. Frontiers in Neurology. Available from: [Link]

  • Chen, J. J., & Swope, D. M. (2006). Parkinson's Disease: Diagnosis and Treatment. AAFP. Available from: [Link]

  • American Parkinson Disease Association. Approved Medications. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition. Available from: [Link]

  • PubMed. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Available from: [Link]

  • Parkinson's UK. Parkinson's drugs. Available from: [Link]

  • NHS. Parkinson's disease - Treatment. Available from: [Link]

  • PubMed. Use of Intravenous Infusion Study Design to Simultaneously Determine Brain Penetration and Systemic Pharmacokinetic Parameters in Rats. Available from: [Link]

  • Mayo Clinic. Parkinson's disease - Diagnosis and treatment. Available from: [Link]

  • Lin, Y. L., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. PMC. Available from: [Link]

  • Park, H. Y., et al. (2019). IGF-1 protects SH-SY5Y cells against MPP + -induced apoptosis via PI3K/PDK-1/Akt pathway. Endocrine Connections. Available from: [Link]

  • Wang, Z. L., et al. (2016). Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation. e-Century Publishing Corporation. Available from: [Link]

  • van den Heuvel, L. M., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Annals of Clinical and Translational Neurology. Available from: [Link]

  • ResearchGate. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Available from: [Link]

  • MDPI. Cx43 Mediates Resistance against MPP + -Induced Apoptosis in SH-SY5Y Neuroblastoma Cells via Modulating the Mitochondrial Apoptosis Pathway. Available from: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

  • Jackson, J. M., et al. (2018). Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC. Available from: [Link]

  • Patsnap Synapse. What sample types and time points are ideal for rodent PK?. Available from: [Link]

  • African Journals Online. Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 pathway. Available from: [Link]

  • Assay Genie. Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Available from: [Link]

  • ResearchGate. Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. Available from: [Link]

  • ResearchGate. In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Available from: [Link]

  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. PMC. Available from: [Link]

Sources

A Comparative Guide to the Reproducibility of Experiments with (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel chemical entities are foundational activities where reproducibility is paramount. (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a substituted benzylamine that embodies structural motifs of significant interest in medicinal chemistry. The presence of a fluorine atom and an ethynyl group offers unique electronic and steric properties that can modulate a compound's metabolic stability, binding affinity, and overall pharmacological profile.[1][2]

This guide provides an in-depth technical analysis of the reproducible synthesis of (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride. While direct, peer-reviewed comparative studies for this specific molecule are not extensively published, this document establishes a robust experimental framework based on well-understood principles of organic synthesis and medicinal chemistry. We will detail a reliable synthetic protocol, outline critical parameters for ensuring reproducibility, and present a comparative analysis against its non-fluorinated analog to highlight the strategic impact of fluorination in drug design.

I. Proposed Synthesis and Critical Reproducibility Factors

A reproducible synthesis is the bedrock of any further experimental investigation. Reductive amination of the corresponding aldehyde stands as one of the most direct and reliable methods for preparing benzylamines, offering high yields and avoiding common pitfalls like over-alkylation.[1][3]

The proposed synthetic pathway for (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride begins with the commercially available precursor, 2-ethynyl-5-fluorobenzaldehyde.[4]

G cluster_0 Part 1: Reductive Amination (Free Base Synthesis) cluster_1 Part 2: Hydrochloride Salt Formation A 2-Ethynyl-5-fluorobenzaldehyde C Imine Intermediate (in situ) A->C Condensation B Ammonium Acetate (Ammonia Source) B->C E (2-Ethynyl-5-fluorophenyl)methanamine (Free Base) C->E Reduction D Sodium Cyanoborohydride (NaBH3CN) D->E F (2-Ethynyl-5-fluorophenyl)methanamine (in Diethyl Ether) E->F Purification & Dissolution H (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride (Precipitate) F->H Acidification G 4M HCl in Dioxane G->H

Caption: Proposed two-part synthetic workflow for the target compound.

Experimental Protocol: Synthesis of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride

Part 1: Reductive Amination

  • Reaction Setup: To a solution of 2-ethynyl-5-fluorobenzaldehyde (1.0 eq.) in methanol (MeOH), add ammonium acetate (10 eq.). Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15 minutes.

    • Causality Insight: Sodium cyanoborohydride is a preferred reducing agent for this transformation as it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.[3] The use of an excess of an ammonia source (ammonium acetate) drives the equilibrium towards imine formation.

  • Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining NaBH₃CN.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with dichloromethane (DCM). Basify the aqueous layer to pH >10 with 3M sodium hydroxide (NaOH) and extract the free amine product with DCM (3x).

    • Trustworthiness Check: The acid/base work-up is a self-validating purification step. The amine product is protonated and soluble in the acidic aqueous phase, allowing for the removal of non-basic organic impurities. Subsequent basification liberates the free amine, enabling its extraction into an organic solvent.[5]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Ethynyl-5-fluorophenyl)methanamine free base.

Part 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.[6]

  • Acidification: While stirring, slowly add a solution of 4M HCl in dioxane (1.1 eq.) dropwise.[7]

  • Precipitation and Isolation: The hydrochloride salt should precipitate as a solid. Continue stirring for 30 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the resulting white to off-white solid under high vacuum. This procedure typically yields the hydrochloride salt with high purity without the need for chromatography.[7]

Key Factors for Experimental Reproducibility
ParameterCritical AspectRationale & Impact on Reproducibility
Reagent Quality Anhydrous solvents, purity of aldehydeMoisture can inhibit imine formation. Impurities in the starting aldehyde will carry through and complicate purification, leading to inconsistent yields and purity.
Stoichiometry Control of reducing agentWhile NaBH₃CN is selective, a large excess can lead to side reactions. Precise stoichiometry ensures a clean conversion.[8]
pH Control Quench and Work-upIncomplete quenching of the reducing agent or improper pH adjustment during work-up can lead to loss of product and inconsistent yields.
Salt Formation Solvent choice, rate of acid additionThe choice of solvent is critical for ensuring good precipitation of the salt.[6] Rapid addition of acid can trap impurities. Slow addition promotes the formation of a pure, crystalline solid.
Drying Removal of residual solvent and waterResidual solvents can affect the accuracy of weighing for subsequent experiments and may interfere with biological assays. Thorough drying under vacuum is essential.

II. Comparative Analysis: The Impact of Fluorination

To objectively assess the properties of (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride, it is instructive to compare it with its non-fluorinated analog, (2-ethynylphenyl)methanamine hydrochloride . While direct experimental data for this specific pair is limited, we can extrapolate a comparison based on well-established principles of fluorine in medicinal chemistry.[1][2]

Property(2-Ethynylphenyl)methanamine HCl (Non-fluorinated Analog)(2-Ethynyl-5-fluorophenyl)methanamine HCl (Target Compound)Scientific Rationale for Difference
Synthetic Yield Expected to be highExpected to be high and comparableThe synthetic route is identical. The electronic effect of fluorine is unlikely to significantly and negatively impact the reductive amination pathway.
Lipophilicity (LogP) LowerHigher Fluorine is a lipophilic atom. Its incorporation generally increases the overall lipophilicity of a molecule, which can enhance membrane permeability.[2][9]
Amine Basicity (pKa) Higher (more basic)Lower (less basic)As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa).[2]
Metabolic Stability LowerHigher The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, increasing the compound's half-life.[2]
Binding Affinity (Hypothetical) BaselinePotentially Higher The altered electronic properties and increased lipophilicity can lead to more favorable interactions (e.g., hydrophobic or specific polar interactions) within a target protein's binding pocket, potentially increasing binding affinity.[1]

III. Protocols for Comparative Characterization and Purity Assessment

Reproducibility of any subsequent biological or chemical experiment relies on the verifiable purity and identity of the starting material.

G cluster_0 Analytical Workflow A Synthesized HCl Salt Batch B Structure Confirmation A->B C Purity & Identity A->C D 1H NMR, 13C NMR B->D E LC-MS B->E F HPLC-UV/DAD C->F G Elemental Analysis C->G H Final Batch Release (Purity >98%) D->H E->H F->H G->H

Caption: A self-validating analytical workflow for batch release.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for determining the purity of the synthesized hydrochloride salt.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis or Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the hydrochloride salt in the mobile phase or a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes).

  • Data Interpretation:

    • Purity Calculation: Determine the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[10]

    • Peak Purity (with DAD): If a Diode Array Detector is used, perform a peak purity analysis to ensure the main peak is spectrally homogeneous and not co-eluting with impurities.[10]

    • Reproducibility Standard: For reliable comparative studies, only batches with a purity of ≥98% should be used.

IV. Conclusion

The reproducible synthesis of (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is readily achievable through a well-controlled reductive amination of 2-ethynyl-5-fluorobenzaldehyde followed by a straightforward salt formation. Key to reproducibility is the stringent control over reagent quality, stoichiometry, and reaction work-up conditions. A comparative framework against its non-fluorinated analog underscores the strategic value of fluorination for modulating key drug-like properties, including lipophilicity, metabolic stability, and basicity.[1][2] By adhering to the detailed synthetic and analytical protocols outlined in this guide, researchers can ensure a consistent and reliable supply of this valuable chemical probe, thereby enhancing the integrity and reproducibility of their downstream scientific investigations.

References

  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (2025). BenchChem.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (2025). BenchChem.
  • Forming oxalate salts of amines. (2021). Sciencemadness Discussion Board.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • HPLC Testing and Analysis - Detailed Guide for Accur
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (1994).
  • Amine and HCl - salt form
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2021). The Journal of Organic Chemistry.
  • Scaling Small Molecule Purific
  • Stereochemical outcomes of C–F activation reactions of benzyl fluoride. (2018). Beilstein Journal of Organic Chemistry.
  • Reductive Amin
  • 2-Ethynyl-5-fluorobenzaldehyde | 1015731-79-9. (n.d.). Sigma-Aldrich.
  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au.
  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Reductive Amin
  • 2-ethynyl-5-fluorobenzaldehyde — Chemical Substance Inform
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

Sources

A Framework for the Statistical Analysis and Comparative Profiling of Novel Phenylalkanamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of novel phenylalkanamine compounds, using (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride (CAS Number: 2567503-81-3) as a representative example of a molecule with limited publicly available data.[1] For researchers and drug development professionals, the challenge of characterizing new chemical entities without established pharmacological profiles is common. This document outlines a systematic approach to generate robust, comparative data for such compounds.

The structural motifs of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride — a fluorinated phenyl ring and an ethynyl group — are of significant interest in medicinal chemistry. The inclusion of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2][3][4] Similarly, the acetylene group is a recognized feature in a range of therapeutic agents, targeting enzymes such as monoamine oxidase (MAO).

This guide will not present pre-existing data on the title compound, as such information is not extensively available in the public domain. Instead, it will provide a detailed roadmap for generating and analyzing data for this, or structurally similar, compounds. We will detail the necessary experimental protocols, propose a selection of suitable comparator compounds, and outline the statistical methods for a meaningful comparative analysis.

Comparative Framework: Selecting Appropriate Benchmarks

A critical first step is the selection of appropriate comparator compounds to benchmark the performance of the novel molecule. The choice of these comparators should be driven by structural similarity and known pharmacological activity. For a compound like (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, suitable comparators would include:

  • Positional Isomers: 1-(4-ethynyl-2-fluorophenyl)methanamine hydrochloride.[1]

  • Analogs with Varying Substituents: 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride and 1-(4-ethyl-3-fluorophenyl)methanamine hydrochloride.[1]

  • Well-Characterized Fluoroamphetamines: 2-Fluoroamphetamine (2-FA) and 4-Fluoroamphetamine (4-FA) can provide valuable context on the influence of the fluorine position on activity.[5][6]

These compounds, when subjected to the same battery of assays as the novel compound, will provide a robust dataset for statistical comparison.

Experimental Protocols for Data Generation

To build a comprehensive pharmacological profile, a panel of in vitro assays should be performed. The following protocols are fundamental for characterizing a novel phenylalkanamine analog.

Monoamine Oxidase (MAO) Inhibition Assay

Given the structural alerts for potential MAO interaction, determining the inhibitory activity against both MAO-A and MAO-B is crucial. A common method is a fluorometric assay that measures the hydrogen peroxide produced by the enzymatic reaction.[7]

Experimental Protocol: Fluorometric MAO Inhibition Assay [7]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare a working solution of the MAO substrate (e.g., Tyramine) and the fluorometric probe (e.g., OxiRed™ Probe).

    • For determining the activity of specific isoforms, prepare solutions of the MAO-A inhibitor (Clorgyline) and MAO-B inhibitor (Selegiline).

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or comparator.

    • To determine isoform-specific inhibition, include control wells with the specific inhibitors.

    • Incubate the plate to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Add the developer solution containing the fluorometric probe.

    • Incubate the plate to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Serotonin Transporter (SERT) Radioligand Binding Assay

To investigate the compound's affinity for the serotonin transporter, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Experimental Protocol: SERT Radioligand Binding Assay [8][9][10]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT), such as HEK293 cells.[8]

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram), and varying concentrations of the test compound or comparator.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding.

    • Calculate the percent displacement of the radioligand for each concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

MTT Cell Viability Assay

Assessing the cytotoxicity of a novel compound is a critical component of its initial characterization. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[11][12][13]

Experimental Protocol: MTT Assay [11][12]

  • Cell Culture:

    • Plate a suitable cell line (e.g., SH-SY5Y, a human neuroblastoma cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound or comparator and incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[14]

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the CC50 (cytotoxic concentration 50%) value from the concentration-response curve.

Shake-Flask Method for LogP Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.[15][16][17]

Experimental Protocol: Shake-Flask LogP Determination [15][18][19]

  • Phase Preparation:

    • Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the phases.

    • Combine the two phases in a vessel and shake vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • Separate the two phases by centrifugation.

  • Concentration Measurement:

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • LogP Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Analytical Characterization

The identity and purity of the test compound and all comparators must be rigorously confirmed using a suite of analytical techniques. This is essential for the validity of the biological data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation and identification.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and quantification of the compound in complex mixtures, such as the phases from the LogP determination.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound, confirming the connectivity of atoms and the position of substituents.[22]

  • Chiral Chromatography: For chiral compounds, it is essential to determine the enantiomeric excess, as different enantiomers can have vastly different pharmacological activities.[23]

Statistical Analysis and Data Presentation

Once the experimental data has been generated, it should be compiled and analyzed statistically.

Data Summary Table

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SERT Ki (nM)CC50 (µM)LogP
(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride
Comparator 1
Comparator 2
...

Statistical comparisons between the novel compound and the comparators should be made using appropriate statistical tests (e.g., t-tests or ANOVA followed by post-hoc tests), with the level of significance clearly stated.

Visualization of Concepts

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Profiling cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel Compound & Acquisition of Comparators QC Analytical QC (GC-MS, LC-MS, NMR, Chiral HPLC) Synthesis->QC MAO MAO Inhibition Assay QC->MAO SERT SERT Binding Assay QC->SERT MTT MTT Cytotoxicity Assay QC->MTT LogP LogP Determination QC->LogP Stats Statistical Analysis (IC50, Ki, CC50, LogP Calculation) MAO->Stats SERT->Stats MTT->Stats LogP->Stats Table Comparative Data Table Stats->Table Guide Publish Comparison Guide Table->Guide

Caption: Workflow for the comparative analysis of a novel compound.

Comparative_Logic NovelCompound (2-Ethynyl-5-fluorophenyl)methanamine;HCl (Test Article) AssayPanel Standardized Assay Panel (MAO, SERT, MTT, LogP) NovelCompound->AssayPanel Comparators Structurally Related Comparators (Benchmarks) Comparators->AssayPanel Data Generated Experimental Data AssayPanel->Data Analysis Statistical Comparison & Profile Generation Data->Analysis Conclusion Relative Pharmacological Profile Analysis->Conclusion

Caption: Logical framework for comparative pharmacological profiling.

Conclusion

The characterization of a novel chemical entity with limited pre-existing data requires a systematic and rigorous approach. By employing a well-defined panel of in vitro assays, utilizing structurally relevant comparator compounds, and performing robust analytical and statistical analysis, researchers can generate a comprehensive and comparative pharmacological profile. This guide provides a foundational workflow for the evaluation of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride and other novel phenylalkanamine analogs, enabling an evidence-based assessment of their potential.

References

  • Merck Millipore.
  • Abcam. MTT assay protocol.
  • BroadPharm. Protocol for Cell Viability Assays. 2022 Jan 18.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013 May 1.
  • REPROCELL. Alvetex Scaffold Protocol: MTT cell viability assay.
  • Encyclopedia.pub.
  • Cambridge MedChem Consulting. LogP/D.
  • Szeremeta, M., et al. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry. 2020 Sep 25.
  • Domainex. Shake Flask LogD.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew, B., et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. 2024.
  • Rannversson, H.R., et al. Cell membrane preparation and radioligand-binding assay. Bio-protocol.
  • Abcam. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • Today's Clinical Lab.
  • Kheylik, Y. LogP / LogD shake-flask method v1.
  • Petzer, A., et al. The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Molecules. 2026 Jan 31.
  • Mayer, F.P., et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020 May 19.
  • MDPI. Emerging Novel Psychoactive Substances (2020–2025)
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Blough, B.E., et al. Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. 2018 Mar 16.
  • Labome. Receptor-Ligand Binding Assays. 2022 Oct 25.
  • Avdeef, A., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences. 1999.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • DeRuiter, J., et al. A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. Journal of Analytical Toxicology.
  • University of Hertfordshire. NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN.
  • Benchchem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
  • Chemical Substance Information. 1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride.
  • Cignarella, G., et al. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry.
  • I. M. Y. de la Guardia, M., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023 Aug 15.
  • MDPI.
  • Zhou, Y., et al. Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. 2020 Jun 11.
  • Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
  • Benchchem. Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide.
  • El-Faham, A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • El-Faham, A., et al. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Chem-Impex. 2-(4-Fluorophenyl)ethylamine hydrochloride.
  • HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. 2025 Nov 10.
  • PrepChem.com. Synthesis of ethyl 2-(2-fluorophenyl)
  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • Goundry, W.R., et al. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Organic Process Research & Development. 2026 Jan 6.

Sources

A Guide to (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride: An Inquiry into its Scientific Validation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The compound (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, registered under CAS Number 2567503-81-3, is a molecule of interest within the broader landscape of fluorinated organic compounds.[1] The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry, often employed to modulate metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2][3][4] This guide aims to provide a comprehensive overview of the peer-reviewed literature validating the use of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, compare its performance with relevant alternatives, and present supporting experimental data.

However, a comprehensive search of the scientific literature reveals a significant gap in the publicly available data for this specific compound. At present, there is no peer-reviewed literature detailing the synthesis, biological activity, or applications of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride. This absence of published research prevents a direct comparison with alternative compounds based on experimental evidence.

While direct data is unavailable, we can infer potential areas of interest and establish a framework for future investigation by examining related chemical structures and their known biological activities. The presence of a fluorophenyl group and a methanamine moiety suggests potential applications in areas where such functionalities are prevalent, including but not limited to neuroscience and oncology.

The Role of Fluorine in Drug Design

The introduction of fluorine atoms into drug candidates is a common tactic to enhance their pharmacological profiles.[3] Fluorine's high electronegativity and small size can influence molecular conformation, pKa, and lipophilicity, which in turn can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Numerous FDA-approved drugs contain fluorine, highlighting the significance of this element in modern drug discovery.[3][4]

Methanamine Derivatives in Medicinal Chemistry

The methanamine scaffold is a key component in a variety of biologically active molecules. For instance, derivatives of (5-Phenylfuran-2-yl)methanamine have been identified as inhibitors of human sirtuin 2 (SIRT2), a target for diseases such as cancer and neurodegenerative disorders.[5][6] Similarly, other complex amine derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 4/6 (CDK4/6) for cancer treatment.[7]

Potential Areas for Future Investigation

Given the structural motifs present in (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, future research could explore its potential in several therapeutic areas. The ethynyl group, for example, can participate in various chemical reactions and may serve as a reactive handle or a pharmacophore element.

Proposed Experimental Workflow for Future Validation:

To ascertain the utility of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, a systematic experimental approach is necessary. The following workflow outlines a potential path for its initial characterization and validation.

Caption: A proposed workflow for the initial scientific validation of a novel chemical entity.

Comparison with Structurally Related Compounds

While a direct comparison is not possible, we can look at the performance of other fluorinated compounds in various assays. For example, in the context of SIRT2 inhibitors, a (5-phenylfuran-2-yl)methanamine derivative showed a potent IC50 value of 2.47 µM, significantly more potent than the reference compound AGK2 (IC50 = 17.75 µM).[5][6] This highlights the potential for methanamine derivatives to exhibit high potency.

In the realm of anticancer agents, various fluorinated compounds have demonstrated significant activity. For instance, certain 2-(4-fluorophenyl) imidazol-5-ones have shown inhibitory activity against VEGFR-2 and CDK2A.[8] Additionally, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been investigated as an antitumor drug candidate.[9]

Table 1: Examples of Biologically Active Fluorinated Compounds

Compound ClassTarget/ApplicationKey FindingsReference
(5-Phenylfuran-2-yl)methanamine DerivativesSIRT2 InhibitionIC50 of 2.47 µM against SIRT2.[5][6]
2-(4-fluorophenyl) imidazol-5-onesAnticancer (VEGFR-2, CDK2A)Potent inhibition of VEGFR-2 and moderate inhibition of CDK2A.[8]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleAnticancerInduces NF-κB activity in drug-sensitive cancer cells.[9]

Conclusion

The scientific community relies on peer-reviewed, published data to validate the utility and performance of chemical compounds. For (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, such data is currently not available in the public domain. While the structural components of the molecule suggest potential for biological activity, any claims regarding its efficacy or comparisons to other compounds would be purely speculative at this stage.

This guide serves to highlight the current knowledge gap and to propose a structured approach for the future scientific validation of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride. Researchers interested in this compound are encouraged to undertake the necessary experimental work to elucidate its properties and potential applications. As new data emerges, a more comprehensive and comparative guide will be possible.

References

  • 1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride — Chemical Substance Information.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI.
  • Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide - Benchchem.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery - DOI.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents - Journal of Applied Pharmaceutical Science.
  • The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5- fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells - Loma Linda University.

Sources

Safety Operating Guide

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (2-Ethynyl-5-fluorophenyl)methanamine Hydrochloride

As drug development pipelines increasingly rely on highly functionalized halogenated building blocks, the safe handling and disposal of compounds like (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride (CAS: 2567503-81-3) has become a critical operational priority. This compound features a primary amine hydrochloride, an energy-rich ethynyl (alkyne) moiety, and a fluorinated aromatic ring[1].

While stable under standard laboratory conditions, its structural complexity demands strict disposal protocols. Improper disposal not only risks regulatory non-compliance but can also lead to severe environmental contamination and equipment degradation due to the release of corrosive hydrofluoric (HF) and hydrochloric (HCl) acids during incineration[2].

This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management and disposal of this chemical, designed for senior researchers and EH&S professionals.

Hazard Profile & Mechanistic Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound under degradation conditions.

  • Fluorine and Chlorine Content (Halogenated Waste): When subjected to thermal oxidation, the fluorophenyl ring and the hydrochloride salt dissociate to form HF and HCl gases[2]. HF is profoundly toxic and highly corrosive to standard incinerator linings. Therefore, this compound must be strictly segregated into Halogenated Organic Waste streams, which are routed to specialized high-temperature incinerators equipped with alkaline scrubbers[3].

  • Ethynyl (Alkyne) Reactivity: The terminal alkyne is a high-energy functional group. While the hydrochloride salt stabilizes the amine, exposure to strong bases can deprotonate the salt, potentially freeing the amine to undergo unwanted side reactions. It must be isolated from strong oxidizers and alkali metals.

  • GHS Classifications: The compound is classified as Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory tract irritation)[1]. This mandates the use of a fume hood and proper particulate containment during all handling phases.

Table 1: Physicochemical & Disposal Parameters
ParameterClassification / ValueOperational Implication
CAS Number 2567503-81-3Mandatory for EH&S logging and mass-balance tracking.
Waste Category Halogenated Organic SolidCritical: Must not be mixed with standard non-halogenated organic waste.
GHS Hazards H302, H312, H315, H319, H332, H336Requires handling in a Class II biological safety cabinet or chemical fume hood[1].
Thermal Byproducts HF, HCl, NOx, COxMandates high-temp incineration (>950°C) with caustic scrubbing[2][3].
Incompatibilities Strong oxidizers, strong basesStore away from peroxides and alkali metals to prevent exothermic reactions.

Disposal Workflow & Degradation Pathway

The disposal of fluorinated amine hydrochlorides requires a highly controlled chain of custody, from the lab bench to the final destruction facility.

DisposalWorkflow A Solid Waste Generation B Halogenated Segregation A->B C HDPE Secondary Containment B->C D EH&S Transfer C->D E Thermal Oxidation (>950°C) D->E F Alkaline Scrubbing E->F G Safe Exhaust F->G

Fig 1. End-to-end disposal workflow for halogenated solid waste.

Once the waste reaches the destruction facility, the chemical undergoes thermal oxidation. The following diagram illustrates the mechanistic breakdown of the molecule and the necessary neutralization steps to prevent environmental toxicity.

Degradation Start (2-Ethynyl-5-fluorophenyl) methanamine HCl Combust Thermal Oxidation (>950°C + O2) Start->Combust Incineration Gases Acid Gases (HF, HCl, NOx, CO2) Combust->Gases Combustion Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Routing Neutral Neutralized Salts (NaF, NaCl) Scrubber->Neutral Precipitation

Fig 2. High-temperature degradation and neutralization pathway.

Step-by-Step Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each operational phase includes a verification step to confirm that the procedure was executed successfully, leaving no room for assumptions.

Protocol A: Routine Bench-Scale Waste Segregation
  • Mass Balance Verification (Self-Validation): Before disposal, calculate the mass of the unreacted API remaining. The mass of the waste generated must equal the starting mass minus the consumed mass. Causality: This ensures no fugitive dust or uncontained material remains unaccounted for in the workspace.

  • Solid Isolation: If the compound is in an aqueous or organic solution, do not pour it down the drain. Evaporate the solvent in a fume hood to isolate the solid salt.

  • Primary Containment: Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against acidic halogenated salts and prevents moisture ingress, which could cause localized acidic micro-environments.

  • Segregation: Place the HDPE container strictly into the "Halogenated Organic Solid Waste" bin. Causality: Mixing this with non-halogenated waste will route the material to standard municipal or low-grade incinerators, which lack the alkaline scrubbers required to neutralize the HF gas generated during combustion[2].

  • Labeling: Affix a hazardous waste label detailing the full chemical name, CAS: 2567503-81-3, and the specific GHS hazard pictograms (Irritant, Acute Toxicity)[1].

Protocol B: Emergency Spill Response & Decontamination

In the event of a dry powder spill on the lab bench or floor, execute the following procedure:

  • Isolation & PPE: Immediately evacuate the immediate area. Personnel must don nitrile gloves, chemical safety goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of the acutely toxic dust[1].

  • Dust Suppression: Do not dry-sweep. Gently cover the spilled powder with a damp absorbent pad or an inert solid (e.g., sand) to suppress aerosolization.

  • Collection: Use non-sparking tools to sweep the dampened material into a hazardous waste bag. Causality: The ethynyl group is an alkyne; minimizing static or spark risks is a universal best practice when handling concentrated, reactive organic salts.

  • Surface Neutralization: Wash the contaminated surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual hydrochloride salt, followed by a thorough distilled water rinse.

  • Decontamination Validation (Self-Validation): Swab the final rinse water on the benchtop with pH indicator paper. A neutral pH (7.0) confirms that all acidic hydrochloride residues have been successfully removed, validating the decontamination process.

References

  • NextSDS. "1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at: [Link]

  • Ministry of Environment and Forests. "COMMON HAZARDOUS WASTE TREATMENT STORAGE AND DISPOSAL FACILITIES." Environment Clearance Technical Manuals. Available at:[Link]

Sources

Navigating the Synthesis of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Senior Application Scientist's Guide to Safety and Operational Integrity

Welcome to your essential guide for the safe handling, use, and disposal of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a procedural and causal framework for the use of Personal Protective Equipment (PPE) and associated safety protocols. The information herein is synthesized from established safety principles for aromatic amines, halogenated compounds, and hydrochloride salts, grounded in the official hazard classifications for this specific molecule.

Hazard Profile: Understanding the Intrinsic Risks

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride is a compound that requires careful and informed handling due to its significant toxicological profile. The European Chemicals Agency (ECHA) has classified this substance with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.

This profile indicates that the primary routes of exposure—ingestion, skin contact, and inhalation—are all associated with acute toxicity. The aromatic amine structure suggests a high potential for skin absorption, making dermal protection a critical control point.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a scientifically-informed decision to mitigate the specific hazards identified. All handling of this compound, particularly outside of a controlled, closed system, mandates the following PPE.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling the solid material or when there is a significant risk of splashing. This provides comprehensive protection against eye irritation and accidental splashes.
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Due to the acute dermal toxicity and potential for skin absorption, double gloving is a best practice. An inner nitrile glove provides a good first layer of protection for incidental contact, while an outer, more robust glove should be chosen for its high resistance to aromatic and halogenated compounds. Always inspect gloves for any signs of degradation or perforation before use.
Body Laboratory Coat & Chemical-Resistant ApronA fully-fastened laboratory coat is the minimum requirement. When handling larger quantities or when there is a risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk. If work must be performed outside of a fume hood, a NIOSH-approved air-purifying respirator with a combination of organic vapor and acid gas cartridges is required. A particulate pre-filter may also be necessary when handling the solid.
Feet Closed-Toed ShoesLeather or chemical-resistant shoes are required to protect against spills.
Glove Selection: A Deeper Dive

The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, they offer limited protection against many organic solvents. For tasks involving more than incidental contact, consider gloves made of materials with higher resistance to aromatic and halogenated compounds. However, it's important to note that some materials have trade-offs. For example, butyl gloves offer excellent protection against many chemicals but may not perform as well with halogenated solvents. Always consult the glove manufacturer's compatibility charts for specific chemicals.

Operational Plan: From Receipt to Disposal

A robust operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly sealed.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and any available Safety Data Sheet (SDS) for similar compounds. Designate a specific work area, preferably within a chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer (Solid):

    • Conduct all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use anti-static tools and equipment to prevent dust ignition.

    • Handle the material carefully to avoid generating dust.

  • Preparing Solutions:

    • Add the solid to the solvent slowly and in a controlled manner.

    • Ensure adequate ventilation to handle any vapors that may be released.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment used.

    • Carefully doff PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride and its containers is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: This compound is a halogenated aromatic amine. All waste containing this substance, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste". Do not mix with non-halogenated waste streams.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area.

  • Disposal Method: The primary disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.

  • Empty Containers: "Empty" containers may still retain hazardous residue. These should be disposed of as hazardous waste unless properly decontaminated.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride.

PPE_Decision_Workflow cluster_legend Decision Logic cluster_ppe_levels Required PPE Levels start Start: Handling (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Handling solid or solution? fume_hood->solid_or_liquid Yes respirator_ppe Full Protection: - Enhanced PPE - NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridge) fume_hood->respirator_ppe No splash_risk Significant splash risk? solid_or_liquid->splash_risk Solution enhanced_ppe Enhanced PPE: - Base PPE - Face Shield over Goggles - Chemical-Resistant Apron solid_or_liquid->enhanced_ppe Solid base_ppe Base PPE: - Safety Goggles - Double Gloves (Nitrile inner) - Lab Coat - Closed-Toed Shoes splash_risk->base_ppe No splash_risk->enhanced_ppe Yes

Caption: PPE selection workflow for handling (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride.

References

  • European Chemicals Agency (ECHA) . Substance Infocard for 1-(2-ethynyl-5-fluorophenyl)methanamine hydrochloride. Available at: [Link] (Note: A direct deep link is not provided as per instructions, please search for the compound on the ECHA website).

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment. Available at: [Link].

  • The National Institute for Occupational Safety and Health (NIOSH) . Respirator Trusted-Source Information. Available at: [Link].

  • University of California, Berkeley, Environmental Health & Safety . Glove Selection Guide. Available at: [Link].

  • Environmental Protection Agency (EPA) . Managing Your Hazardous Waste: A Guide for Small Businesses. Available at: [Link].

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.